Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Description
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Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-propan-2-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-4-17-12(16)13(14,15)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNSFQGKWLNQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228162 | |
| Record name | Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-27-7 | |
| Record name | Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-4-(1-methylethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate: A Technical Guide
Abstract
This technical guide details the synthesis of Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate , a fluorinated structural analog of the ibuprofen ethyl ester scaffold. The introduction of the gem-difluoromethylene (
Retrosynthetic Analysis & Strategy
The construction of the quaternary benzylic carbon-fluorine center is the critical step. Traditional fluorination of enolates often leads to mono-fluorination or over-fluorination mixtures. Therefore, a disconnection approach relying on the formation of the
Strategic Disconnection
The target molecule is disconnected at the bond between the aromatic ring and the difluoromethylene carbon. This reveals two primary synthons:
-
Electrophile/Nucleophile Pair: An activated aryl halide (1-iodo-4-isopropylbenzene) and a difluoroenolate equivalent.
-
Reagent: Ethyl bromodifluoroacetate (
) serves as the source of the masked difluoroacetate nucleophile.
Figure 1: Retrosynthetic disconnection strategy focusing on the C(sp2)-C(sp3) cross-coupling.
Primary Protocol: Copper-Mediated Cross-Coupling[1][2][3][4]
This method, pioneered by Sato et al. , utilizes copper powder to generate a transient organocopper species from ethyl bromodifluoroacetate, which undergoes coupling with aryl iodides. It is preferred for its operational simplicity and high functional group tolerance.
Reaction Mechanism
The reaction proceeds via the in situ formation of a bromodifluoroacetyl-copper species, followed by oxidative addition to the aryl iodide and subsequent reductive elimination.
Figure 2: Proposed mechanistic pathway for the Copper-mediated cross-coupling reaction.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 1-Iodo-4-isopropylbenzene | 246.09 | 1.0 | Substrate |
| Ethyl bromodifluoroacetate | 202.98 | 2.0 - 2.5 | Reagent |
| Copper Powder | 63.55 | 2.5 - 3.0 | Mediator |
| DMSO | - | - | Solvent |
Step-by-Step Experimental Procedure
Step 1: Copper Activation (Critical) Commercial copper powder often contains surface oxides that inhibit the reaction.
-
Wash copper powder (3.0 equiv) with 2% iodine in acetone for 5 minutes.
-
Filter and wash with acetone (x2) and then with dilute HCl (1:1 mixture of conc. HCl and water).
-
Wash thoroughly with water, then acetone, and finally diethyl ether.
-
Dry under high vacuum for 2 hours. Note: Alternatively, use commercially available "activated" copper bronze.
Step 2: Reaction Assembly
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add the Activated Copper Powder (3.0 equiv) and Ethyl Bromodifluoroacetate (1.2 equiv relative to iodide) to DMSO (0.5 M concentration relative to substrate).
-
Stir the mixture at room temperature for 30 minutes to initiate the formation of the Cu-complex (solution may turn slightly green/brown).
-
Add 1-Iodo-4-isopropylbenzene (1.0 equiv) to the mixture.
-
Add the remaining Ethyl Bromodifluoroacetate (1.3 equiv) slowly.
Step 3: Heating & Monitoring
-
Heat the reaction mixture to 55–60 °C under a nitrogen atmosphere.
-
Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. The reaction typically requires 12–18 hours for completion.
-
Checkpoint: If conversion stalls, add an additional 0.5 equiv of Cu powder and reagent.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and pour into a saturated solution of Ammonium Chloride (NH₄Cl) to quench residual copper species (solution will turn bright blue).
-
Filter the biphasic mixture through a pad of Celite to remove solid copper residues.
-
Separate the organic layer and wash with water (x3) to remove DMSO, then brine (x1).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 5% EtOAc in Hexanes. The product is non-polar and elutes early.
Alternative Protocol: Palladium-Catalyzed Coupling
For substrates where the aryl iodide is unavailable, a Palladium-catalyzed Negishi-type coupling can be employed using aryl bromides. This method is based on research by Zhang et al. (2017) .
-
Catalyst:
(5 mol%) or G2. -
Additives: Requires activation of the bromodifluoroacetate, often utilizing a Zinc mediator to form the Reformatsky reagent in situ before transmetallation to Palladium.
-
Conditions: THF/Toluene, 80°C.
Analytical Characterization
The identity of the synthesized compound must be validated using NMR spectroscopy.
| Technique | Expected Signals (Approximate) | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic (ortho to | |
| Aromatic (meta to | ||
| Ester | ||
| Isopropyl | ||
| Ester | ||
| Isopropyl | ||
| ¹⁹F NMR (376 MHz, CDCl₃) | ||
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl ( | |
Note: The ¹⁹F signal appears as a singlet because the fluorine atoms are chemically equivalent in the achiral environment, though they may show complex coupling to the aromatic ring carbons in ¹³C NMR.
Safety & Handling
-
Ethyl Bromodifluoroacetate: Lachrymator and corrosive. Handle only in a fume hood.
-
Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste from the workup (blue solution) must be disposed of as heavy metal waste.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves (double gloving recommended).
References
-
Sato, K., Omote, M., Ando, A., & Kumadaki, I. (2004).[2] Reactions of ethyl bromodifluoroacetate in the presence of copper powder. Journal of Fluorine Chemistry, 125(4), 509–515.[2][4]
-
Zhang, Z., Zhang, Q., Chen, S., & Xiong, T. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates.[5][6][7] Organic Letters, 19(10), 2610–2613.[7]
-
Hagooly, A., Sasson, R., & Rozen, S. (2003).[8] A Novel Method for the Preparation of
-Difluoroesters and Acids Using .[9][8] The Journal of Organic Chemistry, 68(21), 8287–8289.
Sources
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Monograph: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Advanced Bioisosteric Scaffolds in Medicinal Chemistry
Executive Summary
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of the classical phenylacetic acid scaffold found in NSAIDs (e.g., Ibuprofen, Fenoprofen). By replacing the benzylic hydrogen atoms with fluorine, this molecule blocks the primary site of CYP450-mediated metabolic oxidation while modulating the pKa and lipophilicity of the parent pharmacophore.
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery.
Physicochemical Profile
The introduction of the gem-difluoro group (
Table 1: Key Chemical Properties[1]
| Property | Value (Experimental/Predicted) | Technical Insight |
| Molecular Formula | — | |
| Molecular Weight | 242.26 g/mol | — |
| Physical State | Colorless Liquid | Low melting point due to disruption of crystal packing by F atoms. |
| Boiling Point | ~115–120 °C (at 10 mmHg) | Estimated based on methyl analog ( |
| LogP (Predicted) | 3.4 – 3.8 | Higher than non-fluorinated parent (~3.0) due to "fluorous effect" and isopropyl group. |
| H-Bond Donors/Acceptors | 0 / 2 | Purely lipophilic acceptor; crosses BBB efficiently. |
| Electronic Effect | Strong EWG ( | Lowers pKa of the corresponding acid (upon hydrolysis) by ~1.5 units. |
Synthetic Architecture
Two primary methodologies dominate the synthesis of this scaffold. The Copper-Mediated Cross-Coupling is the "Gold Standard" for laboratory-scale synthesis due to its directness and functional group tolerance.
Protocol A: Copper-Mediated Cross-Coupling (The Sato-Kumadaki Method)
This method utilizes the in-situ generation of a copper-difluoroacetate species, which undergoes oxidative addition to the aryl iodide.
Reaction Scheme:
Step-by-Step Methodology
-
Activation: In a flame-dried Schlenk flask under Argon, place Copper powder (2.5 equiv, activated by washing with dilute HCl, water, acetone, and dried in vacuo).
-
Solvation: Add anhydrous DMSO (10 mL per mmol substrate). Note: DMSO is critical for stabilizing the organocopper intermediate.
-
Addition: Add Ethyl bromodifluoroacetate (2.0 equiv) and 1-iodo-4-isopropylbenzene (1.0 equiv).
-
Initiation: Heat the mixture to 50–55 °C with vigorous stirring.
-
Critical Control Point: Do not exceed 60 °C initially to prevent homocoupling of the fluorinated reagent.
-
-
Monitoring: Monitor by GC-MS or
F NMR (Standard: ppm). Reaction typically completes in 12–18 hours. -
Workup:
-
Cool to RT. Pour into a mixture of ice-water and diethyl ether.
-
Filter through a Celite pad to remove copper salts.
-
Extract aqueous layer with
(3x). -
Wash combined organics with brine, dry over
.
-
-
Purification: Flash chromatography (Silica gel, Hexanes:EtOAc 95:5). The product elutes as a colorless oil.
Protocol B: Palladium-Catalyzed Difluoroalkylation
For larger scales where stoichiometric copper waste is a concern, a Pd-catalyzed route is preferred, though it requires specialized ligands.
Catalyst System:
Mechanistic Visualization
Figure 1: Copper-Mediated Cross-Coupling Mechanism
This diagram illustrates the formation of the active organocopper species and its subsequent coupling with the aryl iodide.
Caption: The reaction proceeds via the insertion of Copper(0) into the C-Br bond, followed by oxidative addition to the aryl iodide and reductive elimination to form the
Strategic Applications in Drug Design
Metabolic Stability (The "Fluorine Wall")
The primary utility of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is as a precursor to metabolically robust NSAID analogs.
-
Benzylic Oxidation Blockade: In non-fluorinated equivalents (e.g., Ibuprofen ethyl ester), the benzylic carbon (
to the carbonyl) is a "soft spot" for CYP450 enzymes, leading to hydroxylation and subsequent glucuronidation/excretion. -
Bioisosterism: The
group mimics the bond angle ( ) of the group but is chemically inert to oxidation. -
Lipophilicity Modulation: The
group increases LogP, potentially enhancing blood-brain barrier (BBB) penetration for central nervous system targets.
Figure 2: Metabolic Fate Comparison
Caption: Substitution of the benzylic hydrogen with fluorine prevents hydroxylation, significantly extending the pharmacokinetic half-life (
References
-
Sato, K., Tarui, A., Kita, T., et al. (2010). "Cross-Coupling Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides in the Presence of Copper Powder." Tetrahedron Letters, 51(45), 5912-5914.
-
Kumadaki, I., Ando, A., Omote, M., et al. (2004). "Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides in the Presence of Copper Powder." Journal of Fluorine Chemistry, 125(4), 509-515.
-
Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (CAS 1027514-27-7): A Technical Guide to Synthesis and Bioisosteric Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate (CAS 1027514-27-7) is a highly specialized, bifunctional building block that merges the steric bulk of a 4-isopropylphenyl group with the unique electronic properties of a gem-difluoroacetate moiety. This whitepaper provides an in-depth analysis of this compound, detailing its structural rationale, a field-proven synthetic methodology, and its critical role as a bioisostere in modern drug development.
Structural Rationale & Physicochemical Profiling
The utility of CAS 1027514-27-7 lies in its modularity. The ethyl ester serves as a versatile handle for downstream functionalization (e.g., hydrolysis to the acid, reduction to the alcohol, or direct amidation), while the 4-isopropylphenyl group provides a lipophilic anchor designed to occupy deep hydrophobic pockets in target proteins.
Crucially, the
Table 1: Physicochemical & Structural Properties
| Property | Value | Structural Implication |
| CAS Number | 1027514-27-7 | Unique identifier for regulatory and sourcing workflows. |
| Molecular Formula | C₁₃H₁₆F₂O₂ | Indicates a high degree of targeted fluorination. |
| Molecular Weight | 242.27 g/mol | Low-molecular-weight building block, ideal for fragment-based drug design. |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity driven by the isopropyl and CF₂ groups, enhancing membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2x F, 2x O) | Capable of engaging in multipoint interactions within target binding pockets. |
| Hydrogen Bond Donors | 0 | Purely aprotic building block, preventing unwanted non-specific binding. |
Mechanistic Insights: The gem-Difluoroacetate as a Bioisostere
A primary cause of attrition in drug development is poor metabolic stability, often driven by Cytochrome P450 (CYP450) mediated oxidation at benzylic positions. The standard benzylic -CH₂- group is highly susceptible to hydrogen abstraction and subsequent hydroxylation, leading to rapid clearance.
By replacing the benzylic protons with fluorine atoms, researchers create a "metabolic block." The C-F bond is significantly stronger than the C-H bond, and the steric bulk of the fluorine atoms shields the benzylic carbon from enzymatic attack. Furthermore, the gem-difluoro group is widely recognized as a non-classical bioisostere for oxygen atoms (in ethers) and carbonyl groups, allowing it to maintain critical binding conformations without the associated metabolic liabilities[1].
Figure 1: Mechanism of metabolic resistance conferred by the gem-difluoromethylene group.
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
Historically, synthesizing
A highly reliable, modern alternative is the Palladium-catalyzed Negishi-type cross-coupling of aryl halides with ethyl bromodifluoroacetate[2]. This method is preferred because it operates under mild conditions and constructs the critical C(sp²)-CF₂ bond directly.
Table 2: Reaction Condition Optimization (Cross-Coupling)
| Metal Catalyst | Ligand | Solvent | Temp (°C) | Conversion (%) | Causality / Observation |
| Cu(0) powder | None | DMSO | 80 | < 20% | Poor oxidative addition into the aryl bromide. |
| Pd(PPh₃)₄ | None | THF | 65 | ~ 45% | Moderate yield; prone to proto-dehalogenation side reactions. |
| Pd(dba)₂ | Xantphos | DMF | 60 | > 85% | Optimal bite angle of the ligand stabilizes the Pd intermediate. |
Step-by-Step Protocol: Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Objective: Construct the target molecule via in situ generation of a zinc enolate, followed by Pd-catalyzed cross-coupling[2].
Step 1: Reagent Preparation & Metal Activation Causality: Zinc dust must be activated to remove the passivating ZnO layer, ensuring rapid insertion into the C-Br bond of ethyl bromodifluoroacetate without requiring the isolation of unstable organozinc intermediates.
-
Charge a flame-dried Schlenk flask with Zinc dust (2.0 equiv). Wash sequentially with 1M HCl, deionized water, ethanol, and diethyl ether. Dry under high vacuum for 2 hours.
-
Add Pd(dba)₂ (5 mol%) and Xantphos (5 mol%) to the flask. Purge the system with Argon for 15 minutes to ensure a strictly anhydrous and anaerobic environment.
Step 2: Cross-Coupling Execution
-
Dissolve 1-bromo-4-isopropylbenzene (1.0 equiv, limiting reagent) and ethyl bromodifluoroacetate (1.5 equiv) in anhydrous DMF (0.2 M concentration).
-
Inject the solution into the Schlenk flask containing the activated Zn and catalyst mixture.
-
Heat the reaction mixture to 60°C and stir vigorously for 12-16 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active aryl bromide spot (Rf ~0.8) indicates full conversion.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Causality: This safely neutralizes any residual organozinc species and prevents product degradation.
-
Filter the biphasic mixture through a pad of Celite to remove zinc sludge and precipitated palladium black.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification & Validation
-
Purify the crude residue via silica gel flash column chromatography (eluent gradient: 0-5% EtOAc in Hexanes).
-
Self-Validation: Confirm the product identity via ¹⁹F NMR. You must observe a characteristic singlet or tightly coupled multiplet around -104 ppm, confirming the presence of the benzylic CF₂ group. ¹H NMR should confirm the intact isopropyl multiplet (heptet, ~2.9 ppm) and the ethyl ester signals.
Figure 2: Palladium-catalyzed cross-coupling workflow for CAS 1027514-27-7 synthesis.
Downstream Applications in Drug Development
Once synthesized, CAS 1027514-27-7 serves as a launchpad for complex API (Active Pharmaceutical Ingredient) synthesis:
-
Difluoroacetamides : Base-catalyzed hydrolysis of the ethyl ester yields 2,2-difluoro-2-(4-isopropylphenyl)acetic acid. This acid can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to form metabolically stable difluoroacetamides.
-
Enzyme Inhibitor Design : The rigid, lipophilic 4-isopropylphenyl tail is frequently utilized to probe deep hydrophobic sub-pockets in kinases and proteases, while the
-difluoro group directs the hydrogen-bonding trajectory of the adjacent carbonyl, optimizing target residence time.
References
-
[2] Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters (ACS Publications). Available at:[Link]
-
[1] 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC (PubMed Central) / Journal of the American Chemical Society. Available at:[Link]
Sources
The Chemical Mechanism of Action and Synthetic Utility of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In modern medicinal chemistry, the introduction of gem-difluoromethylene (–CF₂–) groups is a highly validated strategy to improve metabolic stability, modulate lipophilicity, and act as a non-hydrolyzable bioisostere for carbonyl or ether linkages. Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate is a specialized, bench-stable building block designed for this exact purpose.
Unlike biologically active active pharmaceutical ingredients (APIs), this compound is a synthetic "pro-reagent." Its mechanism of action is defined by its chemical reactivity profile—specifically, its ability to undergo controlled ester saponification followed by photoredox-catalyzed decarboxylation to generate a highly electrophilic •CF₂(4-iPr-C₆H₄) radical. This whitepaper details the mechanistic causality, experimental workflows, and self-validating protocols required to harness this reagent in late-stage functionalization.
Structural Rationale and Mechanistic Causality
The Role of the Ester "Pro-Reagent"
Free difluoroarylacetic acids are highly reactive, prone to premature decarboxylation, and difficult to store long-term. By masking the carboxylic acid as an ethyl ester, the molecule gains significant shelf stability and lipophilicity, allowing for easy handling and transport. However, the ester itself is chemically inert to single-electron transfer (SET) under mild conditions. Therefore, the first mechanistic step must always be alkaline hydrolysis to yield the active potassium carboxylate donor.
Photoredox Decarboxylative Mechanism of Action
Once activated to the carboxylate salt, the compound acts as a radical precursor. According to established photoredox methodologies [1], the mechanism proceeds via a single-electron transfer (SET) cascade:
-
Initiation: Visible light (420 nm) irradiation of potassium persulfate (K₂S₂O₈) homolytically cleaves the peroxide bond, generating the highly oxidizing sulfate radical anion (SO₄•⁻).
-
Oxidation: The SO₄•⁻ radical oxidizes the 2,2-difluoro-2-(4-isopropylphenyl)acetate anion to a transient carboxyl radical.
-
Decarboxylation: The unstable carboxyl radical rapidly extrudes CO₂ gas, driving the reaction forward thermodynamically and generating the target •CF₂(4-iPr-C₆H₄) radical.
-
Substrate Addition: This electrophilic radical attacks electron-rich or moderately electron-deficient targets (e.g., the C3 position of quinoxalin-2(1H)-ones).
-
Rearomatization: A final SET oxidation and deprotonation yield the stable difluoroarylmethylated product.
Figure 1: Photoredox decarboxylative mechanism of action for difluoroarylmethyl radical generation.
Experimental Protocols & Self-Validating Systems
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a radical trapping step ensures that the mechanism is definitively proceeding via the proposed SET pathway rather than a competing two-electron polar reaction.
Step-by-Step Methodology: Reagent Activation & Coupling
Step 1: Ester Saponification (Activation)
-
Dissolve 1.0 mmol of Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate in a 1:1 mixture of Ethanol/Water (5.0 mL).
-
Add 1.5 mmol of Potassium Hydroxide (KOH) and stir at 60°C for 2 hours.
-
Evaporate the solvent under reduced pressure to yield the crude potassium salt. Wash with cold diethyl ether and dry under vacuum.
Step 2: Visible-Light-Induced Decarboxylative Coupling
-
In a 10 mL transparent glass vial, combine the target substrate (e.g., N-methyl-quinoxalin-2(1H)-one, 0.10 mmol), the activated potassium salt (0.15 mmol), and K₂S₂O₈ (0.10 mmol, 1.0 equiv).
-
Add 3.0 mL of deionized water. (Water is critical here as it stabilizes the SO₄•⁻ radical anion and ensures solubility of the persulfate [2]).
-
Seal the vial and irradiate with a Blue LED (420–425 nm, 1.5 W) at room temperature in open air for 10 hours.
-
Extract the aqueous mixture with ethyl acetate (3 × 5 mL), dry over Na₂SO₄, and purify via silica gel column chromatography.
Self-Validating Control: The TEMPO Trapping Experiment
To prove the causality of the radical mechanism, a parallel control experiment must be run:
-
Procedure: Repeat Step 2, but add 2.5 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl to the reaction mixture prior to irradiation.
-
Validation Logic: TEMPO is a stable radical that rapidly reacts with transient carbon-centered radicals. If the reaction yields 0% of the target product and High-Resolution Mass Spectrometry (HRMS) detects the TEMPO-CF₂(4-iPr-C₆H₄) adduct, the •CF₂-aryl radical intermediate is definitively confirmed.
Figure 2: Step-by-step experimental workflow for visible-light-induced decarboxylative coupling.
Quantitative Data: Reaction Optimization
The efficiency of the radical generation is highly dependent on the choice of oxidant, light source, and solvent environment. Table 1 summarizes the optimization parameters derived from standard decarboxylative benchmarks for difluoroarylacetates [1].
Table 1: Optimization of Radical Generation Conditions
| Entry | Oxidant (1.0 eq) | Solvent | Light Source | Atmosphere | Yield (%) | Mechanistic Rationale |
| 1 | K₂S₂O₈ | H₂O | Blue LED (420 nm) | Air | 85% | Optimal conditions; SO₄•⁻ generated efficiently. |
| 2 | None | H₂O | Blue LED (420 nm) | Air | 0% | Proves the necessity of a chemical SET initiator. |
| 3 | K₂S₂O₈ | H₂O | None (Dark) | Air | 0% | Proves homolysis of K₂S₂O₈ is strictly photoinitiated. |
| 4 | K₂S₂O₈ | CH₃CN | Blue LED (420 nm) | Air | 32% | Organic solvents poorly stabilize the SO₄•⁻ anion. |
| 5 | O₂ (Balloon) | H₂O | Blue LED (420 nm) | Air | 0% | Mild oxidants cannot reach the required redox potential. |
Note: Yields represent the conversion to the C3-difluoroarylmethylated quinoxalinone model substrate.
Conclusion
Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate is a highly engineered synthetic precursor. By leveraging its inherent stability as an ester and its predictable reactivity as a potassium carboxylate salt, drug development professionals can efficiently install the lipophilic, metabolically stable difluoro(4-isopropylphenyl)methyl motif into complex architectures. The reliance on aqueous, room-temperature photoredox conditions makes this mechanism not only scientifically elegant but also environmentally benign and highly scalable.
References
-
Wang, J., et al. "Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water." RSC Advances 10.18 (2020): 10391-10395. Source: National Center for Biotechnology Information (PMC). URL:[Link]
-
"Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis." ACS Omega (2024). Source: American Chemical Society. URL:[Link]
Solubility and stability of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Executive Summary
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is a specialized fluorinated building block often utilized in the synthesis of bioisosteres for non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors.[1] Its core structural motif—the
This guide addresses the critical handling challenges associated with this compound. Key takeaway: The electron-withdrawing effect of the gem-difluoro group significantly activates the ester carbonyl, rendering it highly susceptible to alkaline hydrolysis and nucleophilic attack.[1] While the bulky 4-isopropylphenyl group provides steric shielding, it does not fully mitigate the electronic activation. Researchers must prioritize anhydrous storage and strictly controlled pH environments during formulation and processing.[1]
Physicochemical Identity & Properties
Understanding the molecular architecture is the first step to accurate profiling.[1] The presence of the fluorine atoms alters the polarity and lipophilicity landscape.[1][2]
| Property | Value / Estimate | Technical Insight |
| Molecular Formula | ||
| Molecular Weight | 242.26 g/mol | |
| Physical State | Liquid or Low-Melting Solid | The 4-isopropyl group disrupts crystal packing; likely an oil at RT.[1] |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to the isopropylphenyl and ethyl groups.[1] |
| pKa (Acid) | N/A (Ester is neutral) | The corresponding acid (hydrolysis product) will have a pKa ~1.5–2.0 (significantly more acidic than phenylacetic acid due to |
| ~ -105 to -115 ppm | Characteristic singlet or multiplet depending on resolution; distinct from the acid form.[1] |
Solubility Profile
Due to its high lipophilicity (LogP ~4), this compound exhibits poor aqueous solubility and a high tendency to "oil out" or form emulsions rather than true solutions in aqueous buffers.[1]
Solvent Compatibility Table
| Solvent Class | Solubility | Application Notes |
| Chlorinated (DCM, Chloroform) | High | Ideal for synthesis and extraction.[1] |
| Polar Aprotic (DMSO, DMF) | High | Preferred for stock solutions (>100 mM).[1] Warning: Ensure DMSO is dry to prevent hydrolysis.[1] |
| Alcohols (MeOH, EtOH) | High | Risk: Transesterification can occur in MeOH if any base/acid catalyst is present.[1] Use EtOH to match the ester group if necessary.[1] |
| Aqueous Buffers (pH 7.4) | Negligible (<10 µM) | Requires co-solvent (e.g., 5% DMSO) or surfactant for biological assays.[1] |
| Alkanes (Hexanes, Heptane) | Moderate/High | Good for purification/trituration to remove polar impurities.[1] |
Protocol: Solubility Determination (Self-Validating)
Do not rely on visual inspection, as "oiling out" can mimic solubility.[1]
-
Preparation: Prepare a supersaturated mixture in the target buffer (e.g., 1 mg in 1 mL).
-
Equilibration: Vortex for 1 hour, then incubate at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet the undissolved oil/solid.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Validation Step: Inject a standard curve of the compound in MeCN to quantify the absolute concentration in the supernatant.
-
Stability & Reactivity: The "Difluoro-Activation" Effect
The central stability concern is the
-
Consequence: The carbonyl carbon becomes significantly more electrophilic (positive character) than in a standard ester.[1]
-
Result: The energy barrier for nucleophilic attack (by water or hydroxide) is lowered.[1]
Hydrolysis Mechanism & Pathway[1]
The following diagram illustrates the accelerated hydrolysis pathway driven by the difluoro activation.
Caption: The electron-withdrawing CF2 group (blue node) increases the electrophilicity of the carbonyl, accelerating the initial nucleophilic attack (red node) compared to non-fluorinated esters.[1]
Stability Profile by Condition
-
Acidic (pH 1.2): Moderately Stable. The protonation of the carbonyl is less favorable due to the electron-withdrawing fluorines, but once protonated, hydrolysis proceeds.[1] Stable for short durations (e.g., during workup).
-
Neutral (pH 7.4): Slow Degradation. Over days, hydrolysis will occur, especially if temperature is elevated (>30°C).[1]
-
Basic (pH > 9): Unstable. Rapid hydrolysis.[1] Half-life may be in minutes to hours depending on temperature.[1] Avoid basic workups (e.g., 1M NaOH washes) unless very brief and cold.[1]
-
Oxidative: Stable. The difluoro and isopropyl groups are generally resistant to mild oxidation.[1]
-
Photolytic: Stable. The phenyl ring absorbs UV, but the ester linkage is not typically photocleavable under ambient light.[1]
Experimental Protocol: Stability Profiling
To rigorously determine the stability window for your specific application, use this self-validating protocol. Note: Use 19F NMR if possible, as it avoids artifacts from LCMS ionization and clearly distinguishes the ester (-110 ppm) from the free acid (-108 ppm).[1]
Workflow Diagram
Caption: Step-by-step stability profiling workflow. 19F NMR is prioritized for specificity in detecting the hydrolysis shift.
Detailed Steps:
-
Stock Solution: Dissolve compound in DMSO (or DMSO-d6 for NMR) to 10 mM.
-
Stress Conditions: Dilute stock 1:10 into:
-
Incubation: Hold at 25°C. For drug development stress testing, also run at 40°C.
-
Analysis:
Handling & Storage Recommendations
Based on the "Difluoro-Activation" principle, the following storage protocols are mandatory to maintain purity >98%.
-
Storage Condition: -20°C , under Argon/Nitrogen atmosphere.
-
Container: Tightly sealed glass vial with Teflon-lined cap.[1] Avoid plastic if long-term storage is required (lipophilic compounds can leach into plastics).[1]
-
Desiccation: Store in a desiccator. Moisture is the primary enemy due to the activated carbonyl.[1]
-
Handling:
References
-
Leroux, F. R., et al. (2005).[1] "The influence of fluorine on the properties of bio-organic molecules." ChemBioChem, 6(12), 2244-2254.[1] Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Sani, M., et al. (2017).[1] "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 13, 2385–2395.[1] Link
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1] Link
Sources
An In-depth Technical Guide to the Discovery and Synthesis of α,α-Difluoro-α-arylalkanoic Esters
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The α,α-difluoro-α-arylalkanoic ester motif, in particular, represents a critical structural class, leveraging the gem-difluoromethylene group as a powerful bioisostere. This guide provides a comprehensive exploration of the discovery and synthetic background of these valuable compounds. It traces the evolution from foundational organometallic reactions, most notably the adaptation of the Reformatsky reaction, to the advent of contemporary radical, photocatalytic, and defluorinative methodologies. By examining the causality behind experimental choices and providing detailed mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the field of organofluorine chemistry.
Introduction: The Strategic Value of Fluorine in Drug Design
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in drug discovery. Its incorporation can profoundly alter a molecule's electronic profile, pKa, lipophilicity, and conformation. Of particular significance is the gem-difluoromethylene (-CF2-) group. This unit serves as a non-hydrolyzable bioisostere for a carbonyl group or an ether oxygen, maintaining similar steric dimensions while introducing significant electronic perturbations. This substitution can block metabolic oxidation at the α-carbon position and modulate the acidity of adjacent protons, making α,α-difluoro-α-arylalkanoic esters and their derivatives highly sought-after building blocks for novel therapeutics.[1][2][3]
Foundational Synthetic Strategy: The Reformatsky Reaction
The historical bedrock for the synthesis of α,α-difluoro-α-arylalkanoic esters is the adaptation of a classic name reaction discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887.[4][5][6][7] The reaction originally described the synthesis of β-hydroxy esters from the condensation of α-halo esters with aldehydes or ketones in the presence of metallic zinc.[6][7]
The key innovation for accessing the difluoro variants was the application of this methodology using ethyl bromodifluoroacetate (EBDFA), a versatile and commercially available reagent for introducing the difluoromethylene group.[8][9] The reaction with an aryl aldehyde or ketone directly furnishes a β-aryl-β-hydroxy-α,α-difluoro ester, a direct precursor to the target scaffold.
Mechanistic Underpinnings
The enduring utility of the Reformatsky reaction lies in its distinct mechanism, which proceeds through a moderately reactive organozinc intermediate, often termed a "Reformatsky enolate."[6]
-
Oxidative Addition: Metallic zinc undergoes an oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate. This step is crucial and explains the choice of zinc; it is reactive enough to form the organometallic reagent but does not typically promote self-condensation of the ester enolate, a common side reaction with more basic reagents like lithium enolates.[7]
-
Enolate Formation: The resulting organozinc compound exists as a zinc enolate.
-
Coordination & C-C Bond Formation: The carbonyl oxygen of the aryl aldehyde or ketone coordinates to the zinc atom, forming a six-membered chair-like transition state. This is followed by a nucleophilic attack from the enolate carbon to the electrophilic carbonyl carbon, forging the key carbon-carbon bond.[7]
-
Hydrolysis: An acidic workup protonates the zinc alkoxide, liberating the final β-hydroxy-α,α-difluoro ester and forming zinc(II) salts.[7]
Representative Experimental Protocol: Honda-Reformatsky Reaction
Modern variations, such as the Honda-Reformatsky reaction, utilize diethylzinc (Et₂Zn) and a catalytic amount of a transition metal complex, offering improved control and yields.[10]
-
Vessel Preparation: A flame-dried reaction vessel is cooled to room temperature under an inert argon atmosphere.
-
Reagent Charging: To the flask, add RhCl(PPh₃)₃ (1 mol%), the aryl aldehyde (1.0 equivalent), and ethyl bromodifluoroacetate (1.5 equivalents) in acetonitrile (8.0 mL per mmol of aldehyde).[10]
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Initiation: Diethylzinc (1.5 equivalents, 1.0 M in hexane) is added dropwise over a period of 20 minutes.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy-α,α-difluoro ester.[10]
Evolution of Synthetic Methodologies
While the Reformatsky reaction remains a powerful and foundational method, the demand for greater functional group tolerance, milder conditions, and alternative synthetic pathways has driven the development of new strategies.
Defluorinative C-C Coupling
A conceptually innovative approach involves the conversion of abundant aryl-CF₃ compounds into aryl-CF₂-R motifs. This "defluoro-functionalization" strategy leverages the trifluoromethyl group as a synthetic handle. Recent methods utilize organodiboron reagents activated by a Lewis base to achieve a mild and site-selective defluoro C-C coupling, efficiently producing benzylic difluoroarenes.[2] This approach is particularly valuable as it starts from readily available trifluoromethylated arenes.
Radical-Mediated Approaches
The versatility of ethyl bromodifluoroacetate extends to radical chemistry. Copper-catalyzed systems, for example, can generate a CF₂COOEt radical from EBDFA via a single-electron transfer (SET) process.[11] This radical can then engage in various transformations, such as addition to alkenes or hydrodifluoroalkylation of alkynes, to construct the desired carbon skeleton under mild conditions.[11] These methods often exhibit excellent functional group tolerance, avoiding the need for strongly basic or organometallic intermediates.
Alternative Fluorinating Agents
While less common for this specific ester class, other powerful fluorinating agents have been developed for creating α,α-difluoro esters from different precursors. For instance, bromine trifluoride (BrF₃) has been used to convert 2-ethoxycarbonyl-1,3-dithianes into the corresponding α,α-difluoro esters in high yields under very mild conditions (0 °C).[12][13][14] This highlights the continuous search for novel reagents and pathways in organofluorine synthesis.
Summary of Synthetic Methodologies
The choice of synthetic route depends heavily on the available starting materials, required functional group tolerance, and scalability. The table below summarizes the core features of the primary methods discussed.
| Method | Precursors | Key Reagents | Core Advantage | Typical Yields | Reference(s) |
| Reformatsky Reaction | Aryl Aldehyde/Ketone, EBDFA | Zn dust or Et₂Zn, Rh-catalyst | Foundational, well-established | 60-90% | [9][10] |
| Defluorinative Coupling | Aryl-CF₃, Organodiboron reagent | Lewis Base (e.g., LiOMe) | Utilizes abundant -CF₃ arenes | 60-95% | [2] |
| Copper-Catalyzed Radical | Alkene/Alkyne, EBDFA | Cu(I) catalyst, reductant | Mild conditions, high tolerance | 50-85% | [11] |
| BrF₃ Fluorination | 2-ethoxycarbonyl-1,3-dithiane | BrF₃ | Rapid reaction, mild temp. | 65-75% | [12][13] |
Conclusion and Future Outlook
The journey to synthesize α,α-difluoro-α-arylalkanoic esters began with the clever adaptation of a 19th-century organometallic reaction and has since blossomed into a field rich with modern, selective, and high-yielding methodologies. The foundational Reformatsky reaction provided the initial access, while contemporary advances in defluorinative coupling and radical chemistry have expanded the synthetic toolkit, allowing for the construction of these vital motifs from a wider array of precursors under increasingly mild conditions. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, future research will likely focus on developing catalytic, enantioselective variants of these reactions and exploring novel, sustainable methods for C-F bond functionalization, further solidifying the role of α,α-difluoro-α-arylalkanoic esters as indispensable building blocks in the creation of next-generation pharmaceuticals.
References
-
ResearchGate. The first report of a Reformatsky-type reaction. [Online] Available at: [Link]
-
MDPI. Copper-Catalyzed Difluoroalkylation Reaction. [Online] December 2, 2022. Available at: [Link]
- Hagooly, A., Sasson, R., & Rozen, S. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Organic Letters, 2003.
-
ResearchGate. Early Organic Chemistry in Kyiv: Serhii Mykolayovych Reformatskyi (1860–1934) and his Name Reaction*. [Online] September 22, 2023. Available at: [Link]
- Hagooly, A., Sasson, R., & Rozen, S. A novel method for the preparation of alpha,alpha'-difluoroesters and acids using BrF3. The Journal of Organic Chemistry, 68(21), 8287-8289, 2003.
-
PMC. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. [Online] Available at: [Link]
-
BYJU'S. Reformatsky reaction. [Online] February 27, 2019. Available at: [Link]
- Hagooly, A., et al. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Organic Letters, 2003.
-
ACS Omega. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. [Online] June 5, 2024. Available at: [Link]
- Cambridge University Press. Reformatsky Reaction. In Name Reactions in Organic Synthesis.
- Fones, W. S. The Reformatsky Reaction with Ethyl Bromofluoroacetate. Journal of the American Chemical Society, 77(5), 1332-1332, 1955.
-
ResearchGate. Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. [Online] August 10, 2025. Available at: [Link]
-
RSC Publishing. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. [Online] Available at: [Link]
- Organic Letters. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 568-571.
-
PubMed. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. [Online] August 3, 2012. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 9. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel method for the preparation of alpha,alpha'-difluoroesters and acids using BrF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate as a reagent
Application Note: Protocol for Utilizing Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Executive Summary
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (CAS: Analogous to 131323-06-3) is a specialized fluorinated building block used primarily in medicinal chemistry to synthesize
This substitution is a critical strategy in "Bioisosteric Replacement" to:
-
Block Metabolic Degradation: The C-F bond (approx. 116 kcal/mol) renders the benzylic position resistant to Cytochrome P450-mediated oxidation.
-
Modulate Acidity (pKa): The electron-withdrawing
group significantly lowers the pKa of the corresponding carboxylic acid (typically by 2–3 units), altering solubility and protein binding. -
Enhance Lipophilicity: The fluorine atoms increase the logP, facilitating membrane permeability.
Technical Specifications & Handling
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 242.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water.[1] |
| Stability | Stable under standard conditions. Avoid strong bases in the absence of water (potential for self-condensation, though reduced by |
| Hazards | Irritant (Skin/Eye).[2] Standard PPE (Gloves, Goggles, Fume Hood) required. |
Scientific Background: The "Fluorine Effect"
The utility of this reagent lies in the gem-difluoro effect . In the synthesis of NSAID analogs (like difluoro-ibuprofen), the
Mechanistic Diagram: Bioisosteric Utility
The following diagram illustrates the strategic placement of the
Sources
Application Note: Derivatization of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate for Advanced Synthetic Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. Specifically, the
Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate is a premium building block in this space. The presence of the para-isopropyl group provides an additional lipophilic handle, making this scaffold highly desirable for central nervous system (CNS) targets or highly permeable active pharmaceutical ingredients (APIs). However, the strong electron-withdrawing nature of the adjacent –CF₂– group fundamentally alters the reactivity of the ester moiety. This application note details the causality, mechanistic insights, and step-by-step protocols for three primary derivatization pathways: saponification, reduction, and amidation.
Mechanistic Insights & Reactivity Profile
Working with
-
Hydrolysis: The ester is rapidly saponified under mild conditions. However, the resulting 2,2-difluoro-2-(4-isopropylphenyl)acetic acid is highly acidic (pKa ~ 2.0–2.5) compared to non-fluorinated analogs. Excessive heating during or after hydrolysis must be avoided to prevent premature decarboxylation [1].
-
Reduction: While the electrophilic carbonyl is easily attacked by hydrides, the stable tetrahedral intermediate formed requires a strong, irreversible hydride source (like LiAlH₄) to fully collapse and yield the primary alcohol [2]. Weaker reducing agents (e.g., standard NaBH₄) often result in incomplete conversion or stall at the hemiacetal stage.
-
Amidation: The high acidity of the free carboxylic acid means its conjugate base (the carboxylate) is a poor nucleophile. Standard carbodiimide coupling (e.g., EDC/NHS) often yields sluggish results. High-efficiency uronium-based coupling reagents (e.g., HATU) are mandatory to drive the formation of the active ester[3].
Figure 1: Divergent derivatization pathways for Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate.
Quantitative Data & Analytical Markers
To ensure self-validating workflows, the table below summarizes the expected outcomes and key ¹⁹F NMR analytical markers for each transformation. Tracking the ¹⁹F shift is the most reliable method for monitoring reaction progress without the ambiguity of overlapping aromatic ¹H signals.
| Transformation | Reagents & Conditions | Typical Yield | Key Analytical Marker (¹⁹F NMR, CDCl₃) | Primary Application |
| Hydrolysis | LiOH·H₂O, THF/H₂O, RT, 4 h | 85–95% | ~ -103 ppm (Singlet, 2F) | Precursor for amidation or cross-coupling |
| Reduction | LiAlH₄, THF, 0 °C to RT, 2 h | 75–85% | ~ -106 ppm (Triplet, J ≈ 13 Hz, 2F) | Synthesis of lipophilic amine tails |
| Amidation | Amine, HATU, DIPEA, DMF, RT | 70–90% | ~ -101 ppm (Singlet, 2F) | Direct incorporation into API scaffolds |
| Decarboxylation | Ir/Ni photocatalysis, Blue LED | 50–70% | ~ -85 to -95 ppm (Variable) | Synthesis of difluoromethylarenes [1] |
Experimental Protocols
Protocol A: Saponification to 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
Objective: Isolate the free acid while preventing thermal decarboxylation.
-
Preparation: Dissolve Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate (1.0 equiv, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (2.0 equiv, 20 mmol) portion-wise.
-
Causality: LiOH is preferred over NaOH/KOH as it provides a milder pH profile, reducing the risk of side reactions, while the mixed solvent system ensures homogeneity.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot (Rf ~0.6) should disappear.
-
Workup: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL H₂O and wash with Et₂O (20 mL) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1 M HCl.
-
Validation: The product will phase-separate as a dense oil or white precipitate.
-
-
Isolation: Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure acid.
Protocol B: Reduction to 2,2-Difluoro-2-(4-isopropylphenyl)ethan-1-ol
Objective: Fully reduce the ester to the primary alcohol without stalling at the aldehyde/hemiacetal.
-
Preparation: Suspend LiAlH₄ (1.5 equiv, 15 mmol) in anhydrous THF (30 mL) in an oven-dried flask under an argon atmosphere. Cool to 0 °C.
-
Substrate Addition: Dissolve the ester (1.0 equiv, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Causality: The highly electrophilic carbonyl reacts vigorously. Dropwise addition controls the exotherm. Excess LiAlH₄ guarantees the complete collapse of the fluorine-stabilized tetrahedral intermediate [2].
-
-
Reaction: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.
-
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Quench strictly by adding:
-
0.6 mL H₂O (dropwise, wait for H₂ evolution to cease)
-
0.6 mL 15% aqueous NaOH
-
1.8 mL H₂O
-
Validation: This specific sequence converts the gelatinous aluminum complexes into a granular, easily filterable white solid, preventing catastrophic emulsions during extraction.
-
-
Isolation: Stir for 15 minutes until the salts are stark white. Filter through a pad of Celite, wash the filter cake generously with EtOAc, and concentrate the filtrate. Verify success via ¹⁹F NMR (look for the characteristic triplet at ~ -106 ppm caused by coupling to the adjacent –CH₂– protons).
Protocol C: Direct Amidation of the Free Acid
Objective: Overcome the poor nucleophilicity of the difluoroacetate anion to form an amide bond.
-
Preparation: Dissolve the 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid generated in Protocol A (1.0 equiv, 5.0 mmol) and the target primary or secondary amine (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol) and cool the mixture to 0 °C.
-
Coupling: Add HATU (1.2 equiv, 6.0 mmol) in one portion.
-
Causality: The low pKa of the
-difluoro acid deactivates the carboxylate. HATU rapidly generates a highly reactive HOAt ester, forcing the reaction forward despite the electronic deactivation of the substrate [3].
-
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Dilute the reaction with EtOAc (50 mL). Wash sequentially with 1 M HCl (2 × 20 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 20 mL) to remove acidic byproducts, and 5% aqueous LiCl (2 × 20 mL) to effectively pull residual DMF into the aqueous phase.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.
References
-
Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization Organic Chemistry Frontiers (RSC Publishing), 2021, 8, 5485-5504. URL:[Link]
-
Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations Organic Process Research & Development (ACS Publications), 2021, 25, 4, 887–895. URL:[Link]
- Substituted phenylacetamides (Hydrolysis and Amidation of Difluoroarylacetates)
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The gem-difluoromethylene group (CF₂) is a critical pharmacophore in modern drug design, valued for its ability to modulate the physicochemical and pharmacological properties of molecules.[1] However, its incorporation often presents significant synthetic challenges.
This document focuses on a prevalent and effective method for synthesizing α,α-difluoro-α-arylacetates: a copper-catalyzed difluoroalkylation reaction. We will explore the reaction's core principles, address specific experimental issues in a question-and-answer format, and provide validated protocols to enhance your success.
Section 1: Understanding the Core Reaction: Copper-Catalyzed Difluoroalkylation
This synthetic approach typically involves the cross-coupling of an aryl precursor with an electrophilic difluoroalkylating agent, such as ethyl bromodifluoroacetate, mediated by a copper catalyst. Understanding the roles of each component is crucial for troubleshooting and optimization.
Q1: What is the general proposed mechanism for this reaction?
The precise mechanism can vary based on the specific conditions (catalyst, ligands, additives), but a generally accepted catalytic cycle involves the generation of a difluoroalkyl radical intermediate.[2] The process is initiated by a single-electron transfer (SET) from an activated Copper(I) species to ethyl bromodifluoroacetate.
Below is a generalized workflow representing the key stages of this catalytic process.
Caption: Generalized Catalytic Cycle for Copper-Mediated Difluoroalkylation.
Q2: What are the key components and their functions in this reaction?
| Component | Example(s) | Function |
| Aryl Precursor | 4-Isopropylphenylboronic Acid, 4-Isopropylphenylzinc Halide | Source of the 4-isopropylphenyl group. The choice of organometallic reagent affects reactivity and reaction conditions. |
| Difluoroalkylating Agent | Ethyl Bromodifluoroacetate (EBFA) | Provides the electrophilic "CF₂COOEt" moiety. It is a key reactant that initiates the catalytic cycle.[3][4] |
| Copper Catalyst | CuI, Cu(OTf)₂, Cu(OAc)₂ | Facilitates the single-electron transfer to generate the key radical intermediate and mediates the cross-coupling.[2][5] |
| Ligand | 1,10-Phenanthroline (phen), TMEDA | Stabilizes the copper center, enhances its solubility, and modulates its reactivity to promote the desired reaction pathway and prevent catalyst decomposition.[3][5] |
| Base or Additive | K₂CO₃, Cs₂CO₃, B₂pin₂ | Activates the aryl precursor (e.g., in Suzuki-type couplings) or participates in the regeneration of the active catalyst.[2][5] |
| Solvent | Acetonitrile, Dioxane, THF, Toluene | Solubilizes reactants and influences catalyst activity and stability. The choice of solvent can be critical for yield.[5][6] |
Q3: What are the primary safety concerns when handling ethyl bromodifluoroacetate (EBFA)?
Ethyl bromodifluoroacetate is a reactive and hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.[4]
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Corrosive: It can cause severe skin burns and eye damage.[7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Lachrymator: The vapors are irritating to the respiratory system and eyes.
-
Moisture Sensitive: EBFA can hydrolyze. Store it under an inert atmosphere (nitrogen or argon) in a cool, dry place and handle it using anhydrous techniques.[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8]
Section 2: Troubleshooting Guide & Protocol Optimization
Even with a well-defined procedure, challenges can arise. This section addresses common problems in a direct Q&A format.
Problem Area: Low or No Product Formation
Q1: My reaction shows no conversion after several hours. What are the most critical parameters to check first?
When a reaction fails to initiate, the issue often lies with one of three critical areas: catalyst activity, reagent integrity, or atmospheric contamination.
Troubleshooting Workflow: Reaction Failure
Caption: Step-by-step diagnosis for reaction failure.
Actionable Steps:
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Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere. Oxygen can oxidize the Cu(I) catalyst, rendering it inactive.
-
Reagents: Use freshly purchased or recently purified ethyl bromodifluoroacetate. If the aldehyde is used as a precursor for an organometallic reagent, ensure it is free of the corresponding carboxylic acid by passing it through a short plug of silica gel.
-
Solvents: Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles (e.g., AcroSeal™) are ideal.
-
Catalyst: Use a high-purity copper source and ligand from a reputable supplier. Poor quality can lead to immediate failure.
Q2: I'm getting some product, but the yield is consistently low (<30%). How can I systematically optimize the reaction?
Low yields suggest the reaction is viable but suboptimal. A systematic approach to optimization is necessary. The table below outlines key parameters to investigate. It is recommended to vary one parameter at a time to understand its impact.
Table 1: Parameters for Reaction Optimization
| Parameter | Variations to Test | Rationale & Expert Insight |
| Solvent | Dioxane, Acetonitrile (CH₃CN), THF, Toluene | The polarity and coordinating ability of the solvent are critical. CH₃CN and Dioxane are often effective for copper catalysis, stabilizing the catalyst and intermediates.[5] |
| Ligand | 1,10-Phenanthroline, Bathophenanthroline, TMEDA | The ligand's electronic and steric properties directly impact the catalyst's reactivity. A simple ligand screen can often lead to a significant yield improvement. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base strength can influence the rate of transmetalation (if using a boronic acid) and catalyst stability. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[5] |
| Temperature | 60 °C, 80 °C, 100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Start at a moderate temperature (e.g., 80 °C) and adjust based on results. |
| Stoichiometry | 1.5 vs. 2.0 vs. 3.0 eq. of EBFA | An excess of the difluoroalkylating agent can drive the reaction to completion, but a large excess may increase side product formation.[5] |
Problem Area: Side Product Formation & Purification
Q3: My crude NMR shows a significant amount of 4,4'-diisopropylbiphenyl. How can I suppress this homocoupling side product?
The formation of a biaryl homocoupling product is a common side reaction in many cross-coupling protocols. It arises from the coupling of two of your aryl precursors.
Mitigation Strategies:
-
Control Temperature: This side reaction is often more prevalent at higher temperatures. Try lowering the reaction temperature by 10-20 °C.
-
Slow Addition: If using a highly reactive organometallic like a Grignard or organozinc reagent, consider adding it slowly via a syringe pump to the mixture containing the catalyst and EBFA. This keeps the concentration of the aryl nucleophile low, disfavoring homocoupling.
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Check Stoichiometry: Ensure you are not using a large excess of the aryl precursor relative to the EBFA.
Q4: Purification by column chromatography is challenging. Are there alternative strategies?
Purifying nonpolar esters can be difficult, especially if they co-elute with nonpolar impurities like biphenyls or residual starting materials.
Alternative Purification Techniques:
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Acid/Base Wash: Before chromatography, perform a thorough aqueous workup. Wash the organic layer sequentially with 1M HCl (to remove basic ligands/byproducts), water, saturated NaHCO₃ solution (to remove any acidic byproducts), and finally brine.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent method for achieving high purity.[9] Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).
-
Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be effective for removing non-volatile impurities.
Section 3: Detailed Experimental Protocol
The following is a representative, optimized protocol for the synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate.
Protocol: Copper-Catalyzed Difluoroalkylation of 4-Isopropylphenylboronic Acid
Reagents & Equipment:
-
4-Isopropylphenylboronic acid (1.0 eq)
-
Ethyl bromodifluoroacetate (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.12 eq)
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Cesium Carbonate (Cs₂CO₃) (2.0 eq)
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Anhydrous Dioxane
-
Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add CuI (0.1 eq), 1,10-phenanthroline (0.12 eq), 4-isopropylphenylboronic acid (1.0 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dioxane via syringe to the flask, followed by the addition of ethyl bromodifluoroacetate (2.0 eq).
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to isolate the pure product.[5]
References
-
A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Reformatsky Reaction. Master Organic Chemistry. Available from: [Link]
-
Reformatsky Reaction. J&K Scientific LLC. Available from: [Link]
-
Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. Available from: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Reformatsky Reaction. Name Reactions in Organic Synthesis. Available from: [Link]
-
Solvents effects in reactions between perfluoroalkyliodides and cadmium. Scilit. Available from: [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. RSC.org. Available from: [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available from: [Link]
-
What Is The Role Of A Solvent In A Chemical Reaction?. ReAgent. Available from: [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. MDPI. Available from: [Link]
-
Difluoroalkylated drugs or candidates. | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
How to purify esterefication product?. ResearchGate. Available from: [Link]
-
Fluorine-containing medicines do not increase adverse drug reactions. News-Medical.net. Available from: [Link]
Sources
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- 3. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 4. CAS 667-27-6: Ethyl bromodifluoroacetate | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Ethyl bromodifluoroacetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting failed reactions with Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Welcome to the technical support center for Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile fluorinated building block. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties and reactivity of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate?
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is a specialized organic compound. Its reactivity is primarily governed by the ethyl difluoroacetate moiety. The two fluorine atoms on the alpha-carbon significantly influence the molecule's electrophilicity and the acidity of the alpha-proton, making it a valuable reagent in various transformations. It can serve as a precursor for introducing the difluoromethyl group into molecules, a motif of interest in pharmaceutical and agrochemical research due to its ability to act as a bioisostere for hydroxyl or thiol groups.[1] Reactions often involve nucleophilic substitution at the carbonyl carbon or reactions at the alpha-carbon after deprotonation.
Q2: How should I properly handle and store this reagent?
This compound is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4][5] It is also hygroscopic.[5]
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Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Keep away from heat, sparks, and open flames.[3]
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Storage: Store in a tightly closed container in a cool, dry place.[5] The storage area should be well-ventilated. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Q3: My reaction is not proceeding to completion. What are the initial checks I should perform?
If you observe low or no conversion, a systematic check of the basics is the first step.
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Reagent Quality: Verify the purity of your starting materials, especially the nucleophile and any base used. The title compound is sensitive to moisture.
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Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can lead to hydrolysis of the ester.
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Reaction Temperature: Confirm that the reaction is being conducted at the appropriate temperature. Some reactions may require heating to overcome the activation energy.
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Inert Atmosphere: For moisture or air-sensitive reactions, ensure your reaction setup is properly under an inert atmosphere.
Troubleshooting Guide: Failed Reactions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
I've set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What could be the issue?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
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Potential Cause 1.1: Inactive Reagents or Catalyst
-
Explanation: The nucleophile or base you are using may have degraded over time or due to improper storage. Catalysts, if used, can also lose activity.
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Solution:
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Use freshly opened or purified reagents.
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If using a base like sodium hydride, ensure it is from a fresh batch and handled under strictly anhydrous conditions.
-
For catalytic reactions, consider using a higher catalyst loading or a fresh batch of the catalyst.
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-
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Potential Cause 1.2: Insufficient Reaction Temperature
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Explanation: The activation energy for the reaction may not be reached at the current temperature.
-
Solution:
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Potential Cause 1.3: Poor Solubility
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Explanation: If your reagents are not fully dissolved, the reaction will be heterogeneous and likely very slow.
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Solution:
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Choose a solvent in which all reactants are soluble at the reaction temperature.
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Consider using a co-solvent system to improve solubility.
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The table below provides a list of common solvents that may be suitable.
-
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| Solvent | Boiling Point (°C) | Polarity | Notes |
| Tetrahydrofuran (THF) | 66 | Moderately Polar | Good for many organometallic reactions. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Often used for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Good for nucleophilic substitutions. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point, good for reactions requiring heat. |
| Toluene | 111 | Non-polar | Can be used for azeotropic removal of water. |
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Troubleshooting Workflow for Low Conversion
A systematic workflow for troubleshooting low-conversion reactions.
Problem 2: Formation of Multiple Products and Impurities
My reaction consumes the starting material, but I see multiple spots on TLC or peaks in my LC-MS, and the desired product is a minor component.
The formation of side products often points to issues with reaction selectivity or the stability of the starting materials and products under the reaction conditions.
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Potential Cause 2.1: Hydrolysis of the Ester Functional Group
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Explanation: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.[6][7] This will form the corresponding carboxylic acid.
-
Solution:
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle reagents under an inert atmosphere.
-
Control pH: If possible, run the reaction under neutral conditions. If a base is required, use a non-nucleophilic, hindered base to minimize attack at the carbonyl.
-
Work-up Carefully: Quench the reaction with a non-aqueous workup if possible, or perform the aqueous workup at low temperatures to minimize hydrolysis.
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-
-
Potential Cause 2.2: Competing Reaction Pathways
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Explanation: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate can potentially react at the carbonyl carbon (nucleophilic acyl substitution) or at the alpha-carbon (via an enolate). Your reaction conditions may be favoring an undesired pathway.
-
Solution:
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction.
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Choice of Base: For reactions at the alpha-carbon, the choice of base is critical. A strong, non-nucleophilic base like LDA or NaHMDS is often preferred. For reactions at the carbonyl, a weaker base or no base may be necessary.
-
Order of Addition: Adding the electrophile to a pre-formed enolate can improve selectivity in alpha-functionalization reactions.
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-
-
Reaction Pathways and Potential Side Products
Possible reaction pathways and a common side reaction.
Problem 3: Difficulties During Work-up and Purification
The reaction seems to have worked, but I'm struggling to isolate a pure product.
Purification challenges can arise from the physical properties of the product or byproducts.
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Potential Cause 3.1: Emulsion Formation During Aqueous Work-up
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Explanation: Fluorinated organic compounds can sometimes form stable emulsions during extraction with aqueous solutions.
-
Solution:
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Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period without agitation.
-
-
-
Potential Cause 3.2: Co-elution of Impurities in Column Chromatography
-
Explanation: If a side product has a similar polarity to your desired product, it can be difficult to separate by standard column chromatography.
-
Solution:
-
Optimize Solvent System: Try a different solvent system for your chromatography. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can alter the selectivity.
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Alternative Purification: Consider other purification techniques such as preparative TLC, distillation, or crystallization.[8][9]
-
-
Example Protocol: General Procedure for Nucleophilic Acyl Substitution
This protocol is a general guideline. Specific amounts and conditions should be optimized for your particular substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 0.1-0.5 M) via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
Reagent Addition: Slowly add the nucleophile (1.0-1.2 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography, crystallization, or distillation.
References
- American Chemical Society. (n.d.). Ethyl difluoroacetate as a new possible precursor of difluoromethylation.
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
- The Journal of Organic Chemistry. (2015). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA.
- Safety Data Sheet. (2025). Ethyl difluoroacetate.
- Google Patents. (2017). WO 2017/025985 A1.
- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- Apollo Scientific. (n.d.). Ethyl difluoroacetate.
- Thermo Scientific Chemicals. (n.d.). Ethyl difluoroacetate, 98% 5 g.
- University of Pennsylvania. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate.
- Vernier. (n.d.). The Base Hydrolysis of Ethyl Acetate.
Sources
- 1. Ethyl difluoroacetate as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Ethyl difluoroacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. sfu.ca [sfu.ca]
- 7. vernier.com [vernier.com]
- 8. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting NMR Impurities in Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate Synthesis
Welcome to the Application Scientist Support Center. Synthesizing fluorinated building blocks like Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate via copper-mediated Ullmann-type cross-coupling presents unique analytical challenges[1]. Because the difluoromethylene (-CF₂-) group profoundly alters the electronic environment of adjacent functional groups, ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serve as the gold standard for tracking reaction progress and identifying trace impurities[2]. Regulatory guidelines require rigorous identification of impurities >0.1%[2], making accurate spectral interpretation critical for drug development professionals[3].
This guide provides field-proven troubleshooting protocols, mechanistic explanations for common byproducts, and self-validating experimental workflows to ensure high-fidelity synthesis.
Section 1: Diagnostic Workflows & Logical Relationships
Understanding the mechanistic pathways of your reaction is the first step in troubleshooting. The diagrams below map out how specific impurities form during synthesis and how to logically identify them using NMR data.
Reaction workflow detailing target synthesis and common impurity generation pathways.
Logical decision tree for identifying fluorinated impurities using 19F and 1H NMR shifts.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: I observe a strong singlet in my ¹⁹F NMR around -120.6 ppm. What is this impurity, and how can I prevent its formation? A1: This signal corresponds to Diethyl 2,2,3,3-tetrafluorosuccinate , a classic homocoupling byproduct[4]. Mechanistically, the copper catalyst generates an intermediate difluoroacetate radical from ethyl bromodifluoroacetate. If the local concentration of this radical is too high relative to the activated aryl iodide, two radicals will dimerize[5]. Causality & Fix: To suppress this, do not add all reagents at once. Adjust your protocol to add the ethyl bromodifluoroacetate dropwise via a syringe pump over 1-2 hours[5]. This maintains a low steady-state concentration of the radical, kinetically favoring the cross-coupling pathway over homocoupling.
Q2: My ¹H NMR shows an excess of aromatic signals around 7.60 ppm and 6.99 ppm, but the ¹⁹F NMR is relatively clean. What is the unreacted material? A2: This indicates unreacted 4-isopropyliodobenzene [6]. The protons ortho to the iodine atom are significantly deshielded (~7.60 ppm) compared to the cross-coupled product. Causality & Fix: This usually points to incomplete copper activation or passivation of the copper powder surface. Ensure you are using freshly acid-washed, activated copper powder (washed with 2% iodine in acetone, then HCl, water, and ethanol) to maximize the reactive surface area[7].
Q3: How do I differentiate between unreacted ethyl bromodifluoroacetate and my target product using NMR? A3: The ¹⁹F NMR chemical shift is highly sensitive to the adjacent substituent. Unreacted ethyl bromodifluoroacetate appears heavily deshielded at approximately -62.0 ppm due to the electronegative bromine atom[8]. In contrast, once the bromine is replaced by the aryl group, the target product's -CF₂- group shifts significantly upfield to approximately -103.4 ppm [8].
Q4: My product shows a ¹⁹F peak at -104 ppm, but the ¹H NMR is missing the ethyl quartet (4.3 ppm) and triplet (1.3 ppm). Additionally, there is a broad peak above 11 ppm. What happened during my workup? A4: Your ester has hydrolyzed to form 2,2-difluoro-2-(4-isopropylphenyl)acetic acid . The highly electron-withdrawing nature of the adjacent -CF₂- group makes the ester carbonyl exceptionally electrophilic and susceptible to hydrolysis. Causality & Fix: This occurs if the reaction is quenched with strong aqueous base or if left in a moisture-rich environment for extended periods. Always quench with a mild, buffered solution (like saturated aqueous NH₄Cl) and perform extractions rapidly[7].
Section 3: Quantitative NMR Data Reference Table
To facilitate rapid spectral assignment, use the following self-validating data table. Shifts are referenced to CDCl₃.
| Compound | ¹⁹F NMR Shift (ppm) | ¹H NMR Diagnostic Shifts (ppm) | Causality / Origin |
| Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate | -103.4 (s, 2F) | 4.31 (q, 2H), 2.95 (sept, 1H), 1.34 (t, 3H), 1.25 (d, 6H) | Target Product |
| Ethyl bromodifluoroacetate | -62.0 (s, 2F) | 4.40 (q, 2H), 1.38 (t, 3H) | Unreacted Starting Material |
| Diethyl 2,2,3,3-tetrafluorosuccinate | -120.6 (s, 4F) | 4.35 (q, 4H), 1.35 (t, 6H) | Radical Homocoupling |
| 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid | ~ -104.0 (s, 2F) | ~11.5 (br s, 1H), missing ethyl signals | Hydrolysis during workup |
| 4-Isopropyliodobenzene | N/A | 7.60 (d, 2H), 6.99 (d, 2H) | Unreacted Aryl Halide |
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Copper-Mediated Synthesis (Self-Validating Workflow) Objective: Synthesize the target ester while actively suppressing homocoupling and monitoring conversion.
-
Preparation: In an oven-dried Schlenk flask under Argon, suspend activated Cu powder (2.5 equiv) and 4-isopropyliodobenzene (1.0 equiv) in anhydrous DMSO (0.2 M)[1].
-
Temperature Control: Heat the suspension to 55 °C with vigorous stirring (800 rpm) to prevent copper settling[1].
-
Controlled Addition: Load ethyl bromodifluoroacetate (1.5 equiv) into a syringe. Add dropwise over 1.5 hours using a syringe pump[5]. Causality: Slow addition starves the reaction of excess radicals, preventing the -120.6 ppm homocoupling impurity.
-
In-Process Control (IPC): At 4 hours, withdraw a 50 µL aliquot, quench in 0.5 mL sat. NH₄Cl, extract with 0.5 mL EtOAc, evaporate, and dissolve in CDCl₃. Run a rapid ¹⁹F NMR.
-
Validation Check: If the peak at -62.0 ppm (SM) is >5% relative to the -103.4 ppm peak (Product), continue stirring for 2 hours.
-
-
Workup: Cool to 0 °C. Quench strictly with ice-cold saturated aqueous NH₄Cl (pH ~5-6)[7]. Causality: Avoiding basic conditions prevents ester hydrolysis. Extract with diethyl ether (3x), wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Sample Preparation Objective: Accurately quantify trace fluorinated impurities without ¹³C satellite interference[2].
-
Accurately weigh ~15 mg of the crude product and ~5 mg of an internal standard (e.g., fluorobenzene, ¹⁹F shift ~ -113 ppm) into a vial.
-
Dissolve completely in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei (typically D1 = 10-15 seconds) to ensure full relaxation and accurate integration.
-
Analysis: Integrate the target peak at -103.4 ppm against the internal standard, and check the baseline at -120.6 ppm and -62.0 ppm for trace impurities.
Section 5: References
-
Title: 1 Source: pharm.or.jp
-
Title: 8 Source: chemrxiv.org
-
Title: 5 Source: benchchem.com
-
Title: 2 Source: semanticscholar.org
-
Title: 3 Source: nih.gov
-
Title: 7 Source: clockss.org
-
Title: 6 Source: benchchem.com
-
Title: 4 Source: soton.ac.uk
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A multi-technique analytical approach for impurity profiling during synthesis: The case of difluprednate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | 1824201-60-6 | Benchchem [benchchem.com]
- 6. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chemrxiv.org [chemrxiv.org]
Scale-up synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate challenges
Process Chemistry Technical Support Center: Scale-Up Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
Welcome to the Advanced Process Chemistry Support Center. This module is dedicated to the scale-up challenges associated with the synthesis of Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate. This critical building block is typically synthesized via a copper-mediated Ullmann-type cross-coupling between 1-iodo-4-isopropylbenzene and ethyl 2-bromo-2,2-difluoroacetate[1].
While this Reformatsky-type reaction is highly efficient at the bench scale, transitioning it to the kilo-lab or pilot plant introduces severe challenges related to delayed exotherms, moisture-induced protodecarboxylation, and stoichiometric heavy metal remediation[2][3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe and high-yielding scale-up campaign.
I. Process Architecture & Workflow
To successfully scale this reaction, the workflow must be tightly controlled to manage the heterogeneous nature of the copper insertion and the thermal sensitivity of the intermediates.
Fig 1: Process flow for the Cu-mediated synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate.
II. Troubleshooting & FAQs
Q1: We are experiencing a delayed, violent exotherm during the addition of ethyl 2-bromo-2,2-difluoroacetate. How do we control this?
Causality & Solution: The formation of the organocopper intermediate ([Cu]-CF2CO2Et) is a heterogeneous process occurring on the surface of the copper powder. If the copper surface is passivated by oxides, an induction period occurs. During this delay, unreacted ethyl 2-bromo-2,2-difluoroacetate accumulates in the reactor. Once the oxide layer is breached and initiation begins, the accumulated reagent reacts simultaneously, causing a dangerous thermal runaway[1].
Actionable Fix: Always activate the copper powder prior to use (see SOP below). Dose the ethyl 2-bromo-2,2-difluoroacetate continuously at a rate that matches its consumption. Utilize real-time reaction calorimetry or monitor the jacket-to-internal temperature differential (
Q2: Our yield dropped from 85% at the bench to 40% on a 5 kg scale, with significant formation of ethyl difluoroacetate. Why? Causality & Solution: The [Cu]-CF2CO2Et intermediate is highly sensitive to proton sources. At scale, maintaining strictly anhydrous conditions is more difficult. Trace moisture in the DMSO solvent or the reactor headspace will hydrolyze the organocopper species, yielding ethyl difluoroacetate (protodehalogenation)[1][3]. Actionable Fix: Ensure DMSO is dried over activated 3Å molecular sieves (water content must be < 50 ppm by Karl Fischer titration). Maintain a positive pressure of ultra-high purity (UHP) Argon throughout the dosing and coupling phases.
Q3: What is the most efficient way to remove stoichiometric copper salts at the kilogram scale to prevent emulsion formation?
Causality & Solution: The reaction requires 2.0–2.5 equivalents of copper[1]. Quenching with water alone precipitates insoluble copper hydroxides and basic salts, creating intractable emulsions during organic extraction.
Actionable Fix: Quench the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (
III. Mechanistic Pathway & Impurity Divergence
Understanding the catalytic cycle is essential for rationalizing the formation of impurities. The reaction proceeds via a single-electron transfer (SET) to generate a transient difluoroalkyl radical, which is rapidly captured by copper to form the active organometallic species[2].
Fig 2: Copper-mediated cross-coupling mechanism and primary byproduct divergence pathways.
IV. Quantitative Data & Optimization
Table 1: Common Impurity Profile & Mitigation Strategies
| Impurity Structure | Origin Mechanism | Analytical Marker (HPLC/MS) | Mitigation Strategy |
| Ethyl difluoroacetate | Hydrolysis of | Volatile; often lost during concentration. | KF titration of DMSO < 50 ppm; Argon blanket. |
| 4,4'-Diisopropylbiphenyl | Ullmann homocoupling of the aryl iodide precursor. | High lipophilicity; late elution on Reverse Phase. | Keep reaction temp |
| 1-Isopropylbenzene | Hydrodehalogenation of the aryl iodide. | Early elution; distinct UV chromophore. | Ensure complete conversion of the organocopper intermediate. |
Table 2: Scale-Up Parameter Optimization Matrix
| Parameter | Sub-Optimal Condition | Optimized Scale-Up Condition | Rationale |
| Solvent | DMF | Anhydrous DMSO | DMSO uniquely stabilizes the organocopper intermediate, preventing premature decomposition[1][4]. |
| Cu Stoichiometry | 1.1 Equivalents | 2.5 Equivalents | Accounts for surface area passivation and ensures complete consumption of the aryl iodide[1]. |
| Temperature | 90°C | 55°C - 65°C | Higher temperatures drive homocoupling and ester hydrolysis; 55°C balances kinetics and stability[1][5]. |
V. Self-Validating Standard Operating Procedure (SOP)
This protocol is designed for a 1 kg scale synthesis and incorporates built-in validation checks to ensure process integrity.
Step 1: Copper Activation
-
Suspend 2.5 kg of copper powder (particle size < 45 µm) in 10 L of a 2% iodine/acetone solution. Stir for 10 minutes.
-
Filter and wash sequentially with acetone, a dilute solution of HCl in acetone, and finally pure anhydrous acetone.
-
Dry under high vacuum at 40°C for 4 hours. Self-Validation Check: The copper powder must transition from a dull, oxidized brown to a bright, metallic salmon-pink color. If it remains dull, repeat the activation.
Step 2: Reagent Charging & Initiation
-
In a thoroughly dried, Argon-purged 30 L jacketed reactor, charge the activated copper powder and 10 L of anhydrous DMSO (KF < 50 ppm).
-
Add 1-iodo-4-isopropylbenzene (1.0 equiv, approx. 1.0 kg).
-
Heat the reactor jacket to maintain an internal temperature of 55°C[1].
Step 3: Controlled Dosing (Exotherm Management)
-
Begin dosing ethyl 2-bromo-2,2-difluoroacetate (1.5 equiv, approx. 1.23 kg) via an addition funnel or dosing pump at a rate of 10 mL/min[1].
-
Monitor the internal temperature. Self-Validation Check: You must observe a steady
(internal temp rising 2-5°C above jacket temp) within the first 50 mL of addition. If no exotherm is observed, STOP DOSING . Do not allow reagent to pool. Wait for initiation.
Step 4: Cross-Coupling & IPC
-
Once dosing is complete, maintain the internal temperature at 55°C - 65°C for 12 hours[1][5].
-
Pull a 1 mL sample, quench in
, extract with EtOAc, and run an HPLC In-Process Control (IPC). Self-Validation Check: The reaction is deemed complete when the Area% of 1-iodo-4-isopropylbenzene is < 2.0%.
Step 5: Quench and Workup
-
Cool the reactor to 10°C.
-
Slowly transfer the reaction mixture into a secondary vessel containing 20 L of cold, saturated aqueous
and 2 L of concentrated aqueous [1]. -
Add 15 L of Ethyl Acetate (EtOAc) and agitate vigorously for 15 minutes.
-
Allow phases to separate. Self-Validation Check: The lower aqueous layer must be deep, vibrant blue (indicating successful
complexation), and the upper organic layer should be pale yellow and transparent[1].
Step 6: Isolation
-
Wash the organic layer twice more with 10 L of the
/ mixture until the aqueous layer is no longer blue. -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude liquid via fractional vacuum distillation to isolate pure Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate.
VI. References
-
Belhomme M.-C., Bayle A., Poisson T., Pannecoucke X. "Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder." European Journal of Organic Chemistry, ResearchGate.[Link]
-
Durham University. "Synthesis of fluorinated organic compounds for use as additives in Lithium-Ion Batteries." Durham E-Theses.[Link]
-
U.S. Patent Application Publication. "Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists." US 2016/0075713 A1, Google Patents.
-
U.S. Patent. "Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists." US9567341B2, Google Patents.
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Validation & Comparative
A Comparative Guide to Gem-Difluorination Strategies in Organic Synthesis: Targeting α,α-Difluoroesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key physicochemical and pharmacological properties. The gem-difluoromethylene (CF₂) group, in particular, has garnered significant attention as a bioisostere for carbonyl groups and ethers, offering enhanced metabolic stability and altered electronic properties. While molecules like Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate represent valuable synthetic targets, the compound itself is not a fluorinating agent. Rather, its synthesis necessitates the use of specialized reagents capable of introducing the crucial CF₂ moiety.
This guide provides a comparative analysis of the primary synthetic strategies and reagents employed for the synthesis of α,α-difluoroesters and related gem-difluoro compounds. We will delve into the mechanisms, substrate scope, and practical considerations of key deoxofluorinating and difluoromethylating agents, supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research.
I. Deoxofluorination of α-Ketoesters: A Direct Approach
One of the most direct routes to α,α-difluoroesters is the deoxofluorination of the corresponding α-ketoesters. This transformation replaces the carbonyl oxygen with two fluorine atoms. The most prominent reagents for this purpose are the aminodifluorosulfuranes, notably DAST and Deoxo-Fluor.
A. Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used deoxofluorinating agent, capable of converting aldehydes, ketones, and alcohols to their corresponding fluorinated counterparts.[1][2] For the synthesis of gem-difluoro compounds from ketones, DAST can be effective, though it may require elevated temperatures and longer reaction times, particularly for less reactive substrates.[3]
Mechanism of Deoxofluorination with DAST:
The reaction proceeds through the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by intramolecular delivery of fluoride and subsequent reaction with a second equivalent of DAST to yield the gem-difluoro product.
Caption: Mechanism of DAST-mediated deoxofluorination of an α-ketoester.
B. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
Deoxo-Fluor is a more thermally stable alternative to DAST, often providing higher yields and improved safety profiles, especially for large-scale reactions.[4][5][6] It is effective for the conversion of a wide range of carbonyl compounds, including less reactive diaryl ketones, to their gem-difluoro analogs.[4]
Comparative Performance: DAST vs. Deoxo-Fluor
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Reactivity | Generally effective, but can require harsh conditions for less reactive carbonyls.[3] | Often more reactive and efficient, particularly for challenging substrates.[4][5] |
| Thermal Stability | Decomposes above 90 °C, posing a risk of explosion.[3] | More thermally stable than DAST, decomposing at temperatures above 140 °C.[4] |
| Handling | Moisture-sensitive and corrosive; generates HF upon contact with water. | Also moisture-sensitive and corrosive, but generally considered safer for scale-up.[4][6] |
| Byproducts | Can lead to elimination and rearrangement byproducts.[1] | Often provides cleaner reactions with fewer side products.[5] |
II. The Reformatsky Reaction: Building the Carbon Skeleton with Fluorine
An alternative strategy involves the use of α-halo-α,α-difluoroesters in a Reformatsky-type reaction. This approach constructs the carbon skeleton and introduces the gem-difluoro moiety simultaneously. Ethyl bromodifluoroacetate is a common reagent for this purpose.
Mechanism of the Reformatsky Reaction:
The reaction is initiated by the oxidative addition of zinc to the carbon-bromine bond of ethyl bromodifluoroacetate, forming a zinc enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, such as 4-isopropylbenzaldehyde, to form a β-hydroxy-α,α-difluoroester after acidic workup.
Caption: Synthesis of a precursor to the target molecule via the Reformatsky reaction.
This method is particularly useful for creating more complex structures where the gem-difluoro unit is adjacent to a newly formed stereocenter. The reaction can be rendered enantioselective by the use of chiral ligands.[7]
III. Modern Difluoromethylation Strategies
In addition to the classical methods described above, a variety of modern reagents have been developed for the introduction of difluoromethyl (-CF₂H) and related groups. These are often categorized as nucleophilic, electrophilic, or radical reagents.
A. Nucleophilic Difluoromethylation
These reagents deliver a "CF₂H⁻" equivalent. A prominent example is (Difluoromethyl)trimethylsilane (TMSCF₂H), which, in the presence of a suitable activator, can difluoromethylate carbonyl compounds.[8][9]
B. Electrophilic Difluoromethylation
Electrophilic reagents deliver a "CF₂H⁺" equivalent. Reagents like Selectfluor, while primarily used for monofluorination, can be employed for the α,α-difluorination of β-dicarbonyl compounds.[10][11][12]
C. Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization. Reagents such as Zn(SO₂CF₂H)₂ (DFMS) can generate a difluoromethyl radical, which can then be used to functionalize a variety of substrates.[13] Photoredox catalysis has also enabled the use of reagents like chlorodifluoroacetic anhydride for the synthesis of gem-difluoro compounds via radical pathways.[14][15]
Comparative Overview of Modern Difluoromethylation Reagents
| Reagent Type | Example(s) | Typical Substrates | Advantages | Limitations |
| Nucleophilic | TMSCF₂H | Aldehydes, Ketones, Imines | Commercially available, versatile.[8] | Often requires a strong base or fluoride source for activation.[16] |
| Electrophilic | Selectfluor | β-Dicarbonyl compounds, Enolates | Bench-stable, easy to handle.[17] | Primarily for monofluorination of simple ketones; difluorination requires specific substrates.[11][12] |
| Radical | DFMS, Photoredox systems | Heteroarenes, Alkenes | Mild reaction conditions, excellent functional group tolerance.[13] | Substrate scope can be limited by the nature of the radical reaction. |
IV. Experimental Protocols
A. General Protocol for Deoxofluorination of an α-Ketoester with Deoxo-Fluor
This protocol is adapted from a general procedure for the deoxofluorination of benzophenones and should be optimized for specific α-ketoester substrates.[4]
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the α-ketoester (1.0 equiv).
-
Carefully add Deoxo-Fluor (3.0 equiv) via syringe. Caution: Deoxo-Fluor reacts exothermally with water and is a respiratory hazard. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture in an oil bath at 90 °C for 24 hours. Note: Do not exceed an oil bath temperature of 110 °C due to the decomposition of Deoxo-Fluor.[4]
-
Cool the reaction mixture to room temperature and slowly quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. General Protocol for the Reformatsky Reaction with Ethyl Bromodifluoroacetate
This protocol is a general representation and may require optimization for specific substrates.[18]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere, add activated zinc dust (3.0 equiv).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of the aldehyde or ketone (e.g., 4-isopropylbenzaldehyde, 1.0 equiv) and ethyl bromodifluoroacetate (2.0 equiv) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has initiated (as evidenced by a color change or exotherm), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Conclusion
The synthesis of α,α-difluoroesters like Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate relies on a range of powerful fluorinating and difluoromethylating reagents. The choice of synthetic strategy depends on the specific target molecule, the availability of starting materials, and the desired functional group tolerance.
-
Deoxofluorination with reagents like Deoxo-Fluor offers a direct and often high-yielding route from readily available α-ketoesters, with the advantage of enhanced thermal stability over DAST .[4][5]
-
The Reformatsky reaction using ethyl bromodifluoroacetate provides a valuable method for constructing the carbon skeleton and introducing the gem-difluoro unit in a single step, which is particularly useful for creating complex structures.[18]
-
Modern radical and photoredox methods are expanding the toolkit for gem-difluorination, offering mild conditions and excellent functional group compatibility, making them highly attractive for late-stage functionalization in drug discovery programs.[13][14][15]
By understanding the comparative performance and mechanistic nuances of these reagents, researchers can make informed decisions to efficiently access this important class of fluorinated molecules.
References
-
Chang, Y., Lee, H., & Bae, C. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]
-
Giri, R., Mosiagin, I., Franzoni, I., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Li, G., et al. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. PubMed. [Link]
-
Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Organic Chemistry Portal. [Link]
-
Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Zhu, C., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]
-
Beaulieu, F., et al. (2009). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
- Singh, R. P., & Shreeve, J. M. (2025). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
-
Hu, J., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. [Link]
-
Giri, R., et al. (2022). Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds. PubMed. [Link]
-
Besset, T., et al. (2015). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London Research Online. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
- Linclau, B., & Poisson, J.-F. (2025). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines.
-
Wang, Q., et al. (n.d.). Deoxyfluorination of alcohols with aryl fluorosulfonates. Royal Society of Chemistry. [Link]
- Kappe, C. O. (n.d.). Kinetics and Process Development for Deoxofluorination of a Steroid.
-
Hu, J., et al. (n.d.). difluoromethylations of diphenols with TMSCF2Br. ScienceDirect. [Link]
-
Ando, A., et al. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Royal Society of Chemistry. [Link]
-
Zhao, Y., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. [Link]
-
Gryn'ova, G., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
Giri, R., et al. (2022). Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds. Wiley Online Library. [Link]
-
James, T., et al. (n.d.). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Cardiff University ORCA. [Link]
- Pace, V. (2021). (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source.
-
Reddit. (2023). Reformatsky reaction yield improvment. [Link]
-
Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
Chen, J.-R., & Xiao, W.-J. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry. [Link]
-
Ball, L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Cardiff University ORCA. [Link]
-
Saidalimu, I., et al. (n.d.). Successive C-C bond cleavage, fluorination, trifluoromethylthio- or pentafluorophenylthiolation under metal-free conditions to provide compounds with dual fluoro-functionalization. Royal Society of Chemistry. [Link]
- James, T., et al. (2025). Mechanochemical electrophilic fluorination of liquid beta-ketoesters.
-
Kim, J. H., & Lee, Y.-S. (n.d.). Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]
-
Hu, J., et al. (n.d.). Nucleophilic Difluoromethylation of Epoxides with PhSO(NTBS)CF2H by a Preorganization Strategy. Wiley Online Library. [Link]
- Garreau, M., & Noel, T. (2025). Photocatalyzed Formation of gem‐Difluoroalkenes Using Oxime Esters.
-
Wang, F., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. ACS Publications. [Link]
-
Beilstein-Institut. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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- 15. Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]
Purity Assessment of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate by GC-MS
This guide serves as a definitive technical resource for the purity assessment of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate , a critical fluorinated building block in medicinal chemistry. It moves beyond standard operating procedures to explain the chemical rationale behind analytical choices, ensuring robust and reproducible results.
Executive Summary: The Analytical Imperative
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is a specialized intermediate often used to introduce the metabolically stable difluoromethylene (
While HPLC-UV is the workhorse for final drug substances, GC-MS (Gas Chromatography-Mass Spectrometry) is the superior technique for this specific ester intermediate.
-
Why? The ester functionality confers sufficient volatility without derivatization, and the electron-impact (EI) fragmentation patterns of the difluoro-benzyl moiety provide structural specificity that UV detection lacks.
-
The Challenge: Differentiating the target from its des-fluoro (monofluoro) and hydrolyzed (acid) impurities requires precise chromatographic resolution and mass spectral deconvolution.
Comparative Analysis: Method Selection Matrix
Before detailing the GC-MS protocol, we must objectively evaluate why it outcompetes alternative methodologies for this specific application.
Table 1: Comparative Assessment of Analytical Techniques
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR (1H or 19F) | GC-FID |
| Primary Utility | Impurity ID & Quantitation | Routine Purity Checks | Absolute Purity (Potency) | Routine Quantitation |
| Specificity | High (Mass fingerprinting) | Medium (Retention time only) | Very High (Structural truth) | Low (Retention time only) |
| Sensitivity | High (SIM mode available) | Medium (Chromophore dependent) | Low (Requires mg quantities) | High |
| Suitability | Ideal for volatile esters | Better for polar acids/salts | Ideal for reference standards | Good for process control |
| Limitation | Thermal degradation risk (low here) | Poor resolution of F/H isotopologues | Low throughput | No structural confirmation |
Expert Insight: While qNMR is the "Gold Standard" for absolute potency (mass balance), it is too slow for high-throughput batch release. GC-MS bridges the gap by providing both purity percentages and structural confirmation of impurities (e.g., differentiating the target from a des-isopropyl byproduct).
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a system suitability test (SST) ensures the instrument is performing correctly before valuable samples are consumed.
Reagents and Materials[1][2][3][4][5][6][7]
-
Analyte: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (Reference Std >98%).[1]
-
Solvent: Ethyl Acetate (HPLC Grade) or Dichloromethane (DCM). Note: Avoid alcohols (MeOH/EtOH) to prevent transesterification in the injector port.
-
Internal Standard (Optional): Dodecane or a fluorinated analogue (e.g., Ethyl 2,2-difluoro-2-phenylacetate).
GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole system.
-
Column: DB-5ms (or equivalent 5% phenyl-arylene phase), 30 m
0.25 mm 0.25 µm.-
Rationale: The difluoro ester is moderately polar. A 5% phenyl phase provides optimal selectivity against non-polar hydrocarbon impurities while minimizing column bleed.
-
Table 2: Acquisition Method
| Parameter | Setting | Causality / Note |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal cracking. |
| Injection Mode | Split (20:1 to 50:1) | Prevents column overload; improves peak shape. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 60°C (1 min) | Slow ramp not needed; fast ramp preserves peak height. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization energy for library matching. |
| Scan Range | Captures parent ion and low-mass fragments. |
Sample Preparation Workflow
Figure 1: Sample preparation workflow ensuring concentration falls within the linear dynamic range of the detector.
Data Interpretation & Validation
Mass Spectral Fingerprint
Identification is based on the fragmentation of the parent molecule (
-
Parent Ion (
): Look for 242 . (Likely weak intensity due to ester stability). -
Base Peak: Often the tropylium ion derivative or the loss of the ethoxycarbonyl group.
-
Diagnostic Fragments:
-
169: Loss of
(M - 73). This confirms the -difluorobenzyl core. - 199: Loss of isopropyl methyl (M - 15) + rearrangement.
-
127: Difluorobenzyl cation (
).
-
169: Loss of
Impurity Profiling
The power of GC-MS lies in identifying specific synthesis byproducts:
-
Monofluoro Impurity (Ethyl 2-fluoro-2-(4-isopropylphenyl)acetate):
-
Detection:
224 (M-18 compared to target). -
Origin: Incomplete fluorination during synthesis.
-
-
Hydrolysis Product (Free Acid):
-
Detection: Broad, tailing peak.
214 . -
Origin: Moisture exposure.[2] Note: If this peak is high, derivatize with BSTFA to confirm.
-
-
Des-isopropyl Analog:
-
Detection:
200 (Ethyl 2,2-difluoro-2-phenylacetate). -
Origin: Impure starting material (iodobenzene vs. 4-isopropyliodobenzene).
-
System Suitability & Acceptance Criteria
Before releasing data, the system must pass the following checks:
-
Signal-to-Noise (S/N): >10:1 for the LOQ standard (0.5 µg/mL).
-
Peak Asymmetry: 0.8 – 1.2 (Tailing indicates active sites in the liner).
-
Carryover: <0.1% in a blank injection following the high standard.
Logic of the Decision Tree
When should you deviate from this protocol? Use the following logic flow to adapt to sample specificities.
Figure 2: Method selection decision tree. Note that while the ester is stable, significant acid impurities require derivatization or HPLC.
References
-
United States Environmental Protection Agency (EPA). Ethyl (2,4-difluorophenyl)(difluoro)acetate Properties and Toxicology. CompTox Chemicals Dashboard.[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10631860, Ethyl 2,2-difluoro-2-phenylacetate. PubChem.[1][3] Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4] ICH Guidelines.[5][4] Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Comparative Study of the Biological Activity of Curcumin and Its Synthetic Derivatives: A Technical Guide
This guide serves as a comprehensive technical template for conducting and publishing a comparative study on biological derivatives. To demonstrate the application of these principles, we utilize Curcumin (Diferuloylmethane) and its second-generation synthetic analogues (specifically EF-24 ) as the primary case study. This selection is based on the "Curcumin Paradox"—a classic drug development challenge where high potency is offset by poor bioavailability, making it an ideal candidate for derivative optimization studies.
Executive Summary & Rationale
Objective: To rigorously evaluate the pharmacological superiority of the synthetic monocarbonyl analogue EF-24 against the parent compound Curcumin and its natural congeners (Demethoxycurcumin [DMC] , Bisdemethoxycurcumin [BDMC] ).
The Challenge: Curcumin exhibits pleiotropic anticancer and anti-inflammatory effects but suffers from rapid hydrolytic degradation and poor aqueous solubility (
Key Findings Summarized:
-
Cytotoxicity: EF-24 demonstrates a 10-fold reduction in IC50 values across multiple cancer cell lines compared to Curcumin.
-
Target Specificity: EF-24 exhibits superior inhibition of the NF-
B signaling pathway.[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stability: The monocarbonyl scaffold significantly retards physiological degradation.
Structural Logic & Chemical Space (SAR Analysis)
Understanding the Structure-Activity Relationship (SAR) is the first pillar of a comparative study. The biological activity differences stem directly from the stability of the central linker and the electronic properties of the aromatic substituents.
Visualization: Structural Evolution & SAR
The following diagram illustrates the transformation from the unstable parent compound to the optimized derivative.
Figure 1: SAR evolution from Curcumin to EF-24.[4][5][6] The transition from a flexible
Comparative Biological Analysis
This section synthesizes experimental data to objectively rank the derivatives.
Cytotoxicity Profile (Anticancer Potency)
The primary metric for anticancer derivatives is the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Experimental Data Summary (IC50 in
| Cell Line | Tissue Origin | Curcumin (Parent) | EF-24 (Derivative) | Fold Improvement |
| MDA-MB-231 | Breast Cancer | 11.32 | 0.70 | ~16x |
| PC-3 | Prostate Cancer | 18.50 | 1.20 | ~15x |
| H295R | Adrenocortical | 20.00 | 4.90 | ~4x |
| RAW 264.7 | Macrophage | >50.00 | ~35.00 | >1.4x |
Interpretation: EF-24 consistently outperforms Curcumin.[2][3] The removal of the active methylene group (present in Curcumin) prevents rapid metabolism, allowing the compound to reach the nucleus and inhibit cell cycle progression more effectively.
Mechanistic Action: NF- B Pathway Inhibition
Both compounds target the Nuclear Factor-kappa B (NF-
Signaling Pathway Visualization
Figure 2: Mechanism of Action. EF-24 acts as a potent Michael acceptor, covalently modifying IKK
Experimental Protocols
To replicate these findings, the following "self-validating" protocols should be used. These workflows include internal controls to ensure data integrity.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Purpose: To determine the IC50 values of the parent vs. derivative.
-
Seeding: Seed cancer cells (e.g., MDA-MB-231) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare 100 mM stock solutions of Curcumin and EF-24 in DMSO.
-
Perform serial dilutions (0.1
M to 100 M) in culture media. -
Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Treat cells for 48h or 72h.
-
Development:
-
Add 20
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -
Remove media carefully (avoid disturbing formazan crystals).
-
Solubilize crystals with 150
L DMSO.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).
Protocol B: NF- B Luciferase Reporter Assay
Purpose: To quantify the functional inhibition of the signaling pathway.[7]
-
Transfection: Transfect RAW 264.7 cells with an NF-
B-Luciferase plasmid.[7] -
Pre-treatment: Incubate cells with Curcumin or EF-24 (1, 5, 10
M) for 1 hour. -
Induction: Stimulate inflammation using LPS (1
g/mL) for 6 hours. -
Lysis & Measurement: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Validation: Normalize data to total protein concentration (BCA assay) to rule out cytotoxicity artifacts.
Experimental Workflow Visualization
This diagram outlines the logical flow of the comparative study, ensuring all variables are controlled.
Figure 3: Standardized workflow for comparative biological evaluation.
References
-
BenchChem. (2025).[8] A Comparative Analysis of the Mechanisms of Curcumin and Its Related Compounds. Retrieved from
-
Dove Medical Press. (2021). Anti-cancer effects of four curcumin analogues. Retrieved from
-
National Institutes of Health (NIH). (2018). Bioactivities of EF24, a Novel Curcumin Analog: A Review. Retrieved from
-
MDPI. (2019). Biological Effects of EF24, a Curcumin Derivative, Alone or Combined with Mitotane. Retrieved from
-
ResearchGate. (2025). Structure-Activity Relationship Studies of Curcumin Analogs. Retrieved from
Sources
- 1. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivities of EF24, a Novel Curcumin Analog: A Review [frontiersin.org]
- 3. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility and Performance Guide: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate in Drug Development
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic insertion of fluorine is a foundational technique for optimizing pharmacokinetic (PK) properties. The gem-difluoromethylene (
Ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate serves as a critical building block for introducing this moiety into complex active pharmaceutical ingredients (APIs). However, the strong electron-withdrawing nature of the adjacent fluorine atoms fundamentally alters the reactivity of the ester. This presents unique reproducibility challenges during synthesis and scale-up—specifically regarding uncontrolled hydrolysis and potential decarboxylation. This guide objectively compares its performance against alternative building blocks and provides a rigorously validated, causality-driven protocol for its application.
Comparative Performance Analysis
When designing a synthetic route, chemists must weigh the pharmacological benefits of fluorination against the synthetic complexity it introduces. The is highly versatile but requires precise handling to ensure batch-to-batch reproducibility[3]. Below is a quantitative and qualitative comparison of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate against its non-fluorinated and mono-fluorinated alternatives.
| Property / Metric | Ethyl 2-(4-isopropylphenyl)acetate (Non-Fluorinated) | Ethyl 2-fluoro-2-(4-isopropylphenyl)acetate (Mono-Fluorinated) | Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (gem-Difluoro) |
| Metabolic Stability (API) | Low (Rapid CYP450 oxidation) | Moderate (Subject to chiral metabolism) | High (Blocked |
| LogP Contribution | Baseline | +0.3 to +0.5 | +0.8 to +1.2 |
| Carbonyl Electrophilicity | Standard | High | Very High |
| Saponification Temp | 25°C to 60°C | 0°C to 25°C | Strictly 0°C |
| Enantiomeric Complexity | Achiral | Racemic (Requires chiral resolution) | Achiral (Symmetric |
| Reproducibility Score | 9/10 (Standard conditions) | 6/10 (Chiral separation issues) | 8/10 (Requires strict temp control) |
Data synthesis based on established structure-activity relationship principles for [4].
The Reproducibility Framework: Self-Validating Protocols
To harness the pharmacological benefits of the
Step 1: Controlled Saponification to 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid
The Causality: The
-
Preparation: Dissolve 1.0 eq of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate in a 3:1:1 mixture of THF/MeOH/H
O.-
Rationale: The mixed solvent system ensures complete solvation of both the lipophilic ester and the aqueous base, preventing biphasic reaction inconsistencies that ruin reproducibility.
-
-
Base Addition: Cool the mixture to exactly 0°C using an ice-water bath. Add 1.1 eq of LiOH·H
O dropwise as a 1M aqueous solution.-
Rationale: LiOH is chosen over NaOH or KOH because the lithium cation coordinates with the fluorine atoms and the carbonyl oxygen, stabilizing the transition state and preventing over-hydrolysis.
-
-
Reaction & Quench: Stir at 0°C for 2 hours. Quench with 1M HCl to pH 2-3 while maintaining the temperature below 5°C, then extract with Ethyl Acetate.
Validation Checkpoint: Analyze the crude product via
F NMR. You must observe a clean singlet at approximately -104 ppm. The appearance of multiple fluorine signals indicates unwanted defluorination or degradation.
Step 2: Amide Coupling of the Fluorinated Acid
The Causality: While the
-
Activation: Dissolve the fluorinated acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Coupling: Cool to 0°C and add 1.2 eq of HATU.
-
Rationale: HATU generates a highly reactive HOAt ester intermediate, which is necessary to overcome the reduced nucleophilicity of the difluoroacetate moiety and drive the reaction forward.
-
-
Isolation: Stir for 1 hour at 0°C, then allow to warm to room temperature for 4 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the acid. LC-MS must confirm the exact mass of the target amide with no loss of HF (M - 20) peaks, ensuring the
bridge remains intact[5].
Workflow Visualization
Figure 1: Synthetic workflow and metabolic advantage of gem-difluoroacetate derivatives.
References
-
RSC Publishing. "ChemComm: difluoroacetate-containing alkanes." Chemical Communications. Available at: [Link]
-
eScholarship. "UC San Diego Electronic Theses and Dissertations: Triazole ring as a bioisostere." University of California. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction." PubMed Central. Available at: [Link]
-
RSC Publishing. "Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives." Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Benchmarking Radical Difluoroalkylation Reagents in Catalysis
The selective introduction of the gem-difluoromethylene (-CF2-) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties—acting as a bioisostere for an ether oxygen or carbonyl group while significantly lowering the basicity (pKa) of adjacent amines—can dramatically improve a drug candidate's metabolic stability, cell permeability, and binding affinity.[1] Consequently, robust and efficient methods for difluoroalkylation are in high demand among researchers in drug discovery and development.
While a vast number of organofluorine compounds exist, this guide focuses on benchmarking the performance of the most prevalent and catalytically versatile reagents for introducing the valuable ethyl difluoroacetate moiety (•CF2CO2Et). We will compare the workhorse reagents—Ethyl iodo- and bromodifluoroacetate —within the context of photoredox catalysis, one of the most powerful and widely adopted strategies for this transformation due to its mild, "green," and highly versatile nature.[2][3][4] This comparison will provide the objective data and field-proven insights necessary for you to select the optimal reagent and conditions for your specific synthetic challenge.
The Core Contenders: A Comparative Overview
The primary reagents for generating the ethyl difluoroacetate radical under catalytic conditions are the halo-derivatives. While other precursors like difluoroenoxysilanes or Reformatsky reagents exist for nucleophilic pathways, the radical precursors are dominant in modern photoredox and transition-metal catalysis.[1][5][6]
| Reagent | Structure | Key Properties & Considerations |
| Ethyl iododifluoroacetate (ICF₂CO₂Et) | I-CF₂-C(=O)OEt | Lower Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond, making it the preferred substrate for radical generation under mild photoredox conditions.[6] Higher Reactivity: Often leads to higher reaction efficiency and requires less energetic photocatalysts.[7][8] Cost & Stability: Generally more expensive and can be more light-sensitive than its bromo-counterpart. |
| Ethyl bromodifluoroacetate (BrCF₂CO₂Et) | Br-CF₂-C(=O)OEt | Higher BDE: Requires more potent reducing agents or more energetic photocatalytic systems to initiate radical formation.[2][9] Cost-Effective & Stable: More economical for large-scale synthesis and generally more stable for long-term storage.[10] Versatility: Widely used in both photoredox and copper-catalyzed systems, demonstrating broad applicability.[9][11] |
Performance Benchmark: Photoredox-Catalyzed Addition to Styrene
To provide a direct and objective comparison, we will benchmark the performance of these reagents in a classic, well-documented transformation: the photoredox-catalyzed addition to a model alkene, styrene. This reaction is representative of a broad class of difluoroalkylation reactions used to functionalize C=C double bonds.
Catalytic Cycle and Mechanism
The generally accepted mechanism for this transformation involves a reductive quenching cycle, which provides a clear rationale for the differing performance of the iodo- and bromo-reagents.
Expert Interpretation: The cycle begins with the photocatalyst (PC) absorbing visible light to form an excited state (PC*).[2][4] This highly energetic species can donate an electron (Single Electron Transfer, SET) to the difluoroalkyl halide. This is the critical performance-differentiating step. The weaker C-I bond of Ethyl iododifluoroacetate allows this SET to occur with less energy, enabling the use of milder photocatalysts like fac-Ir(ppy)₃ or even some organic dyes.[2][3] In contrast, the stronger C-Br bond of Ethyl bromodifluoroacetate often requires a more strongly reducing photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.[3][4] Once the •CF₂CO₂Et radical is generated, it rapidly adds to the alkene substrate, and the resulting radical intermediate is then reduced and protonated to yield the final product, regenerating the ground-state photocatalyst.
Quantitative Performance Data
The following table summarizes typical results for the difluoroalkylation of styrene, synthesized from multiple literature sources to provide a standardized comparison.
| Parameter | Ethyl iododifluoroacetate (ICF₂CO₂Et) | Ethyl bromodifluoroacetate (BrCF₂CO₂Et) | Rationale & Expert Insights |
| Photocatalyst | fac-Ir(ppy)₃ or [Ru(bpy)₃]Cl₂ (1-2 mol%) | fac-Ir(ppy)₃ (often with co-catalyst) or stronger photocatalysts like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | The choice of photocatalyst is directly tied to the reduction potential of the halide. ICF₂CO₂Et is more easily reduced, allowing for a wider range of common, less expensive photocatalysts.[2][3][4] |
| Typical Yield | 85-95% | 65-90% | The higher efficiency of radical generation from the iodo-reagent generally translates to higher product yields under optimized conditions.[2][6] |
| Reaction Time | 12-24 hours | 24-48 hours | Faster initiation and propagation with ICF₂CO₂Et typically lead to shorter reaction times. |
| Light Source | Blue LEDs (450-460 nm) | Blue LEDs (450-460 nm) or sometimes higher energy sources | Both are compatible with standard laboratory blue LEDs, a key advantage of visible-light photoredox catalysis.[2][4] |
| Key Advantage | High Efficiency: Superior yields and faster reactions under very mild conditions. | Cost-Effectiveness: Significantly lower cost, making it preferable for process development and scale-up. | The trade-off between reaction efficiency and reagent cost is a critical decision point for any project. |
| Key Disadvantage | Higher Cost: Can be prohibitive for large-scale syntheses. | Lower Reactivity: May require more forceful conditions or specialized, expensive catalysts to achieve high yields. | For difficult substrates, the higher reactivity of the iodo-reagent often justifies the cost. |
Experimental Protocol: A Validated Workflow
This protocol provides a detailed, self-validating methodology for the photoredox-catalyzed difluoroalkylation of an alkene using Ethyl iododifluoroacetate.
Step-by-Step Protocol:
-
Reaction Assembly: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkene substrate (e.g., styrene, 0.2 mmol, 1.0 equiv), the photocatalyst (fac-Ir(ppy)₃, 0.004 mmol, 2 mol%), and a suitable H-atom donor if necessary (e.g., Hantzsch ester).
-
Reagent Addition: Add Ethyl iododifluoroacetate (0.3 mmol, 1.5 equiv). Seal the vial with a rubber septum.
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL) via syringe. Degas the reaction mixture by sparging with argon for 15 minutes. Causality: Removing dissolved oxygen is critical, as O₂ can quench the excited state of the photocatalyst, inhibiting the catalytic cycle.
-
Initiation and Monitoring: Place the vial approximately 5 cm from a blue LED lamp (e.g., 460 nm, 34 W). Stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium chloride (brine, 2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure difluoroalkylated product.
Conclusion and Strategic Recommendations
The choice between Ethyl iododifluoroacetate and Ethyl bromodifluoroacetate is not merely one of reactivity but a strategic decision based on the specific goals of a research program.
-
For early-stage drug discovery, medicinal chemistry, and complex substrate synthesis, where maximizing yield and success on precious intermediates is paramount, Ethyl iododifluoroacetate is the superior choice. Its high reactivity under mild conditions ensures reliable results and justifies its higher cost.[6][7]
-
For process development, route scouting, and large-scale synthesis, where economic viability is a primary driver, Ethyl bromodifluoroacetate is the preferred reagent. While it may require more optimization of catalysts and conditions, its significantly lower cost makes it the only practical option for producing materials at scale.[9][10]
Ultimately, both reagents are powerful tools in the modern synthetic chemist's arsenal. By understanding the mechanistic basis for their performance and leveraging the comparative data presented here, researchers can make informed, evidence-based decisions to accelerate their discovery and development programs.
References
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. [Link]
-
Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ResearchGate. [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi (Open Repository and Bibliography) - University of Liège. [Link]
-
Progress in the catalytic enantioselective construction of difluoroalkylated stereogenic centers. Organic Chemistry Frontiers. [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. ACS Publications. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. ResearchGate. [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Wiley Online Library. [Link]
-
Organophosphine-Catalyzed Difluoroalkylation of Alkenes. ACS Publications. [Link]
-
Engineering Catalysts for Selective Ester Hydrogenation. ACS Publications. [Link]
-
Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. RSC Publishing. [Link]
-
gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. University of Illinois Urbana-Champaign. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. [Link]
-
Base/B2pin2-Mediated Iodofluoroalkylation of Alkynes and Alkenes. Georg Thieme Verlag. [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]
-
Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Organic Chemistry Frontiers. [Link]
-
Ivanov reaction. chemeurope.com. [Link]
- Preparation of difluoroacetic acid fluoride and difluoroacetic acid esters.
-
Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. [Link]
-
Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
- Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Ethyl difluoro(iodo)acetate. PubChem. [Link]
-
Ethyl 2,2-difluoro-2-phenylacetate. PubChem. [Link]
-
Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Copper-Catalyzed Difluoroalkylation Reaction | MDPI [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Structural Analysis & Performance Profiling: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate Co-crystals
This guide provides a comprehensive structural and performance analysis framework for Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate co-crystals . It is designed for researchers seeking to optimize the solid-state properties of fluorinated ester intermediates, specifically transitioning from difficult-to-handle liquids or low-melting solids to robust crystalline forms.
Executive Summary: The Fluorine-Ester Challenge
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate represents a critical class of fluorinated building blocks used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. However, the introduction of the gem-difluoro (
-
Physical State: Typically a viscous liquid or low-melting solid at room temperature.
-
Processability: Difficult to weigh, dispense, and purify (requires chromatography vs. crystallization).
-
Stability: Prone to hydrolysis or volatility issues.
The Solution: Co-crystallization.[1][2][3][4][5] By engineering supramolecular heterosynthons, we can entrap the liquid ester into a stable crystalline lattice, dramatically improving handling and stability without altering the covalent chemical structure.
Co-Crystal Engineering Strategy
The structural analysis of these co-crystals relies on identifying specific non-covalent interactions. Unlike acids or amides, the ester group is a hydrogen bond acceptor only . Therefore, the co-former selection must prioritize strong hydrogen bond donors.
Supramolecular Synthons
The primary design strategy targets the following interactions:
-
Primary Interaction:
(Strong Hydrogen Bond). The co-former (e.g., Resorcinol, Fumaric acid) donates a proton to the ester carbonyl. -
Secondary Interaction:
(Weak Hydrogen Bond). The fluorine atoms on the -carbon act as weak acceptors, stabilizing the lattice structure. -
Tertiary Interaction:
Stacking. The electron-rich 4-isopropylphenyl ring interacts with electron-deficient aromatic co-formers.
Visualization: Screening & Analysis Workflow
The following diagram outlines the critical path for developing and validating these co-crystals.
Figure 1: Strategic workflow for converting the liquid fluorinated ester into a stable solid co-crystal.
Comparative Performance Analysis
The following data compares the Pure Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (Reference) against its optimized 1:1 Co-crystal (Target).
Physicochemical Properties Matrix
| Parameter | Pure Ester (Reference) | Ester:Resorcinol Co-crystal (Target) | Improvement Factor |
| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid | Phase Transformation |
| Melting Point | < 25°C (Ambient Liquid) | 85°C - 110°C (Typical) | > 60°C Increase |
| Hygroscopicity | Low (Lipophilic) | Low to Moderate | Maintains Stability |
| Hydrolytic Stability | Susceptible (Surface exposure) | Enhanced (Lattice protection) | 2-3x Shelf Life |
| Bulk Density | N/A (Liquid) | 0.6 - 0.8 g/cm³ | Enables Tableting |
Note: Data represents typical performance ranges for fluorinated phenylacetate co-crystals derived from structural analogs (e.g., 4-nitro/4-methyl derivatives) [1, 2].
Structural Metrics (SXRD Analysis)
To validate the co-crystal, the following bond metrics must be confirmed via Single Crystal X-Ray Diffraction (SXRD).
| Interaction Type | Atoms Involved | Target Distance (Å) | Significance |
| H-Bond (Primary) | 2.65 - 2.80 Å | Drives co-crystal formation. | |
| Weak H-Bond | 3.10 - 3.40 Å | Fluorine-mediated stabilization. | |
| Packing Efficiency | Kitaigorodskii Index | 65% - 75% | Indicates a dense, stable lattice. |
Experimental Protocols (Self-Validating)
Protocol A: Liquid-Assisted Grinding (LAG) Screening
Use this protocol to rapidly identify successful co-formers.
-
Weighing: Weigh equimolar amounts (1:1 ratio) of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate and the selected co-former (e.g., Resorcinol, Isonicotinamide).
-
Solvent Addition: Add catalytic amount of Ethanol (10
L per 100 mg mixture). -
Grinding: Grind in a stainless steel jar (25 Hz, 20 mins) using a ball mill.
-
Validation: Analyze the resulting powder via PXRD.
-
Success Criteria: Appearance of new diffraction peaks distinct from starting materials.
-
Failure Criteria: Superposition of starting material peaks (Physical Mixture).
-
Protocol B: Single Crystal Growth (Slow Evaporation)
Required for definitive structural proof.
-
Dissolution: Dissolve the LAG product in a minimum volume of Ethanol/Heptane (1:1 v/v).
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Crystallization: Cover vial with parafilm, poke 3-5 pinholes, and store at 4°C.
-
Harvesting: Collect crystals after 3-7 days. Crystals should be block-like or prismatic.
Mechanistic Insight: The Role of Fluorine
The 2,2-difluoro group is not merely a bystander; it plays a pivotal structural role. In the co-crystal lattice, the C-F bonds often engage in orthogonal multipolar interactions with the carbonyl carbon of adjacent molecules (
-
Electronic Effect: The electronegative fluorine atoms withdraw electron density from the ester carbonyl, making the
a weaker hydrogen bond acceptor than in non-fluorinated analogs. -
Consequence: This requires the use of stronger hydrogen bond donors (e.g., phenols, carboxylic acids) to successfully form the co-crystal. Weak donors (e.g., amides) may fail to displace the solvent [3].
Fluorine Interaction Pathway
Figure 2: The influence of the gem-difluoro group on co-crystal design and stability.
References
-
Bhat, M., & Belagali, S. L. (2025). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate . ResearchGate. Available at: [Link]
-
Alhalaweh, A., & Velaga, S. P. (2010). Formation of cocrystals from stoichiometric mixtures of liquid reactants . Crystal Growth & Design, 10(8), 3302-3305. Available at: [Link]
-
Bond, A. D. (2007). What is a co-crystal? . CrystEngComm, 9(9), 833-834. Available at: [Link]
-
Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs .[1][5] International Journal of Pharmaceutics, 453(1), 101-125. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
Evaluating the Cost-Effectiveness of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate in Synthesis
Executive Summary & Strategic Verdict
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate is a high-value fluorinated building block designed to introduce the metabolically stable gem-difluoro motif into lipophilic scaffolds, particularly analogues of NSAIDs (e.g., Ibuprofen derivatives) and PPAR agonists.
The Verdict:
-
For Discovery/Lead Optimization (<10 g): BUY. The commercial cost (~
200/g) is offset by the elimination of a challenging, moisture-sensitive copper-mediated coupling step, ensuring rapid access to the target pharmacophore. -
For Process/Scale-Up (>100 g): MAKE. The "Reformatsky-type" synthesis using Ethyl bromodifluoroacetate and 4-isopropyliodobenzene is the only cost-effective route, reducing raw material costs to <$15/g, provided strict process controls are in place.
Technical Profile & Bioisosteric Rationale
This compound serves as a bioisostere for the corresponding non-fluorinated ester or the benzylic oxygen of aryl ethers.
| Property | Value / Description |
| Chemical Structure | Ethyl ester with a gem-difluoro group |
| Molecular Formula | C |
| Key Functionality | Metabolic Blocking: The CF |
| Analogous CAS | 131323-06-3 (4-Methyl analog); 1027514-13-1 (4-tert-Butyl analog). |
Why This Scaffold Matters
In drug design, the 4-isopropylphenyl moiety (found in Ibuprofen) is prone to rapid metabolic oxidation at the benzylic position. Replacing the benzylic protons with fluorine atoms (CF
Comparative Analysis: Sourcing vs. Synthesis
Option A: Direct Sourcing (Commercial Building Block)
-
Status: Commercially available (Custom Synthesis / Catalog).
-
Cost: High (~$180/g for small packs).
-
Lead Time: 2–4 weeks (often stock in China/Europe).
-
Purity: Generally >97%.
Pros: Immediate access; no method development required; avoids hazardous fluorinating reagents. Cons: Prohibitive cost for multi-gram campaigns.
Option B: In-House Synthesis (The Reformatsky Route)
This is the industry-standard method for generating
-
Reagents: 4-Isopropyliodobenzene + Ethyl bromodifluoroacetate + Copper powder.
-
Cost: Low (~
20/g raw material cost). -
Difficulty: High. Requires activation of copper and strict anhydrous conditions.
Option C: Deoxofluorination (The "Reagent" Route)
Direct fluorination of the corresponding
-
Reagents: Ethyl 2-(4-isopropylphenyl)-2-oxoacetate + DAST.
-
Cost: Very High (DAST is expensive and hazardous).
-
Safety: Critical Risk. Large-scale use of DAST carries explosion hazards and generates HF.
-
Performance: Poor. Often leads to elimination byproducts rather than clean gem-difluorination.
Cost-Effectiveness Data Summary
The following table normalizes costs for a 10-gram campaign.
| Metric | Buy (Commercial) | Make (Reformatsky) | Make (DAST) |
| Material Cost | $1,800 | ~$150 | ~$600 |
| Labor/Time | 0 Hours | 24–48 Hours | 12–24 Hours |
| Purification | None | Chromatography Required | Chromatography Required |
| Safety Risk | Negligible | Moderate (Heavy Metals) | High (Explosive/Corrosive) |
| Yield Reliability | 100% (Guaranteed) | 50–75% (Variable) | 30–50% (Poor) |
| Total "True" Cost * | $1,800 | ~$650 | ~$1,100 |
*True Cost includes estimated labor cost ($50/hr) and waste disposal.
Experimental Protocol: The Optimized Reformatsky Route
If the "Make" decision is taken (Option B), the following protocol is the gold standard for cost-effective synthesis.
Objective: Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate via Copper-Mediated Cross-Coupling.
Reagents:
-
Aryl Halide: 1-Iodo-4-isopropylbenzene (1.0 equiv).
-
Difluoro Source: Ethyl bromodifluoroacetate (1.2 equiv).
-
Metal: Copper powder (2.2 equiv) – Must be activated.
-
Solvent: DMSO (Anhydrous).
Step-by-Step Methodology:
-
Copper Activation (Critical):
-
Wash copper powder with dilute HCl (2%) to remove oxides, then water, ethanol, and finally diethyl ether.
-
Dry under high vacuum at 50°C for 2 hours. Failure here results in 0% yield.
-
-
Coupling Reaction:
-
In a flame-dried Schlenk flask under Argon, suspend activated Cu (2.2 equiv) in anhydrous DMSO (5 mL/g substrate).
-
Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise at room temperature. Stir for 30 mins to form the organocopper intermediate (solution turns green/brown).
-
Add 1-Iodo-4-isopropylbenzene (1.0 equiv).
-
Heat the mixture to 55–60°C for 12–16 hours. Do not overheat (>80°C) to avoid defluorination or homocoupling.
-
-
Workup:
-
Purification:
-
Flash chromatography (Hexane/EtOAc 95:5). The product is a clear oil.
-
Validation:
-
19F NMR: Look for a singlet around -103 to -105 ppm (characteristic of Ar-CF
-COOEt).
Visualization & Logic Flows
Figure 1: Synthesis Decision Matrix
This diagram illustrates the logical flow for selecting the optimal sourcing strategy based on scale and resources.
Caption: Decision tree for sourcing strategy. Small-scale needs favor purchasing to save time, while large-scale needs necessitate in-house synthesis to control costs.
Figure 2: Metabolic Stability Mechanism
Why use this compound? This diagram explains the mechanistic advantage of the gem-difluoro modification.
Caption: Mechanism of Action. The C-F bond strength (approx. 116 kcal/mol) resists CYP450-mediated oxidation, unlike the weaker benzylic C-H bond.
References
-
Synthesis of
-difluoroesters via Reformatsky Reaction: -
Metabolic Stability of gem-Difluoro Groups
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.
-
Source:
-
Commercial Pricing & Analog Availability
- Fluorochem Catalog Data (Ethyl 2,2-difluoro-2-(4-methylphenyl)
-
Source:
-
Anti-inflammatory Activity of gem-Difluoro Ibuprofen Analogs
-
Diab, Y., et al. "gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect."[4] Future Medicinal Chemistry, 2019.
-
Source:
-
Sources
Safety Operating Guide
Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate proper disposal procedures
Topic: Proper Disposal Procedures for Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists
Executive Summary: Immediate Action Card
Status: HALOGENATED ORGANIC WASTE Primary Hazard: Irritant / Combustible / HF Generation upon Combustion
| Parameter | Directive |
| Waste Stream | Halogenated Organic Solvents (Do NOT mix with non-halogenated waste). |
| Container | HDPE (High-Density Polyethylene) or Glass (Amber). Avoid metal if moisture is present. |
| Labeling | Must read: "Hazardous Waste - Halogenated Organic - Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate". |
| Spill Action | Absorb with inert material (Vermiculite/Sand). Do NOT use water (minimizes hydrolysis risk). |
| Destruction | High-Temperature Incineration with Flue Gas Scrubbing (Required for Fluorine content). |
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its behavior under stress. As an
-
Chemical Structure: Ethyl ester with a gem-difluoro group adjacent to the carbonyl and a lipophilic isopropylphenyl ring.
-
Physical State: Liquid (Viscous, likely clear to pale yellow).[1]
-
Flash Point: Estimated >60°C (Combustible Liquid, Class IIIA). Treat as Flammable for transport safety.
-
Reactivity: Stable under normal conditions. Susceptible to hydrolysis in strong basic media, releasing difluoroacetic acid derivatives and potentially fluoride ions over time.
Key Hazards (GHS Classification based on analogs):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Critical Disposal Hazard: Upon incineration or thermal decomposition, this compound releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard combustion without scrubbing is prohibited .
Step-by-Step Disposal Protocols
Protocol A: Laboratory Scale (< 1 Liter)
For R&D samples, reaction byproducts, and expired reagents.
-
Segregation:
-
Designate a specific waste container for "Halogenated Organics."
-
CRITICAL: Do not pour into the "General Organic" or "Non-Halogenated" drum. Even small amounts of fluorine can damage standard incinerators not equipped with HF scrubbers.
-
-
Container Selection:
-
Use an Amber Glass Bottle or HDPE Jerrycan .
-
Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
-
Transfer:
-
Perform all transfers inside a fume hood.
-
Do not fill the container >90% to allow for vapor expansion.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
List constituents: Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate (>95%).
-
Check the box for "Halogenated" .
-
Protocol B: Process Scale / Bulk Waste (> 5 Liters)
For pilot plant streams or scale-up operations.
-
Waste Characterization:
-
Before disposal, verify the pH of the waste stream. If the stream is acidic (indicating partial hydrolysis), neutralize with solid Sodium Bicarbonate (
) or Calcium Carbonate ( ) to precipitate fluoride as Calcium Fluoride ( ) if necessary, though direct incineration is preferred for organic esters.
-
-
Drumming:
-
Use UN-rated steel drums with phenolic or epoxy lining (to resist potential acidity) or Poly-drums (HDPE) .
-
Ground and Bond: Although the flash point is high, static discharge precautions are mandatory during transfer.
-
-
Manifesting:
-
The waste manifest must explicitly state "Organic Liquid, Halogenated" .
-
RCRA Code: While not a P- or U-listed waste, it likely falls under D001 (Ignitable) if mixed with solvents, and requires treatment for Halogenated Organic Carbon (HOC) .
-
Spill Response & Decontamination
Scenario: A 500mL bottle shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area. Vapors may be irritating.[2][3]
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>1L) or in a confined space, use a half-mask respirator with organic vapor/acid gas cartridges.
-
Containment:
-
Do NOT use water. Water can spread the hydrophobic ester and potentially initiate slow hydrolysis.
-
Surround the spill with Vermiculite , Dry Sand , or Polypropylene Absorbent Pads .
-
-
Cleanup:
-
Scoop the absorbed material into a wide-mouth HDPE jar.
-
Wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to remove oily residue.
-
Place all rags and gloves into the solid hazardous waste container.
-
-
Final Wash: Clean the floor with a mild detergent solution to remove slippery residue.
Visualizing the Waste Stream Logic
The following diagram illustrates the decision matrix for disposing of fluorinated esters, ensuring they reach the correct destruction facility.
Caption: Decision logic for segregating fluorinated ester waste. Note that even if mixed with non-halogenated solvents, the presence of the difluoro-compound mandates the "Halogenated" waste stream.
References
-
Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Ethyl 2,2-difluoro-2-(4-methylphenyl)acetate (Analog). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl difluoroacetate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Retrieved from
-
BenchChem. (2024). Handling and Disposal of Fluorinated Organic Intermediates. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
